N3-Methyl Esomeprazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346240-11-6 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
InChI Key |
WNUVTRNLJLQRDR-VWLOTQADSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=C(C=C3)OC |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
N3-Methyl Esomeprazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-Methyl Esomeprazole is a key impurity and derivative of Esomeprazole, a widely prescribed proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to this compound. While extensive research has been conducted on the parent compound, Esomeprazole, specific data on this compound remains limited. This document compiles available information and draws comparisons with Esomeprazole to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is structurally similar to Esomeprazole, with the key difference being the methylation at the N3 position of the benzimidazole ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole | [1] |
| CAS Number | 1346240-11-6 | [2] |
| Molecular Formula | C18H21N3O3S | [3] |
| Molecular Weight | 359.44 g/mol | [3] |
| SMILES String | CC1=CN=C(C(=C1OC)C)C--INVALID-LINK--C2=NC3=C(N2C)C=C(C=C3)OC | [3] |
| InChI Key | WNUVTRNLJLQRDR-VWLOTQADSA-N | [3] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound and Esomeprazole
| Property | This compound (Computed) | Esomeprazole (Experimental/Computed) | Citation |
| Melting Point | Not Available | 155 °C | [4] |
| Boiling Point | Not Available | Not Available | |
| pKa (Strongest Basic) | Not Available | 4.77 | [5] |
| Solubility | Slightly soluble in Acetone and DMSO | Very slightly soluble in water | [4][6] |
| LogP (XLogP3) | 2.2 | 2.2 | [3][4] |
Pharmacological Properties
Mechanism of Action
The pharmacological activity of this compound has not been extensively studied. As an impurity and derivative of Esomeprazole, its mechanism of action is presumed to be similar, though likely with different potency. Esomeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase in gastric parietal cells.[4][7] This enzyme is the final step in the pathway of gastric acid production.
Metabolism
The metabolism of this compound has not been specifically detailed in the literature. The parent compound, Esomeprazole, is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[7][8] The major metabolites of Esomeprazole are inactive. Given its structural similarity, this compound is likely metabolized through similar pathways.
Experimental Protocols
Synthesis of N-Methyl Esomeprazole
A general method for the N-methylation of Esomeprazole involves the following steps:
-
Dissolution: Dissolve Esomeprazole in a suitable organic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a base (e.g., sodium hydride or a strong organic base) to the solution at a controlled temperature (e.g., 0-5 °C) to deprotonate the benzimidazole nitrogen.
-
Methylation: Introduce a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and extract the product. The crude product can be purified by column chromatography and/or recrystallization to yield N-Methyl Esomeprazole.
Note: This is a generalized protocol based on common organic synthesis methods and may require optimization for specific laboratory conditions.
Analytical Method for Impurity Profiling
High-performance liquid chromatography (HPLC) is the primary method for the analysis of Esomeprazole and its impurities, including this compound.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH is typically adjusted to be in the neutral to slightly alkaline range. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 280 nm or 302 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Note: This represents a typical starting point for method development. The specific gradient, mobile phase composition, and other parameters will need to be optimized for the specific analytical instrumentation and requirements.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by Esomeprazole, and likely by extension this compound, is the inhibition of the gastric proton pump (H+/K+-ATPase).
Caption: Mechanism of action of this compound as a proton pump inhibitor.
The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Conclusion
This compound is an important molecule in the context of Esomeprazole's chemistry and pharmaceutical development, primarily recognized as a process-related impurity. While specific data on its physicochemical and pharmacological properties are scarce, this guide provides a foundational understanding based on available information and the well-characterized profile of its parent compound. Further research is warranted to fully elucidate the biological activity and potential impact of this compound. The provided experimental outlines for synthesis and analysis serve as a starting point for researchers in this field.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS 1346240-11-6 | LGC Standards [lgcstandards.com]
- 3. This compound | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N3-Methyl Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N3-Methyl Esomeprazole, an N-methylated derivative of the proton pump inhibitor Esomeprazole. This document details the synthetic pathway, experimental protocols, and extensive characterization data to support research and development activities in the pharmaceutical field.
Introduction
Esomeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1] this compound is a key impurity and degradation product of Esomeprazole.[2] Its synthesis and characterization are crucial for the qualitative and quantitative analysis of impurities in the production of Esomeprazole, ensuring the quality and safety of the final drug product.[2] This guide outlines a robust method for the preparation of high-purity this compound for use as a reference standard in analytical studies.
Synthesis of this compound
The synthesis of this compound is achieved through the N-methylation of Esomeprazole. The reaction involves the use of a suitable methylating agent in the presence of a base.
Synthetic Scheme
The overall synthetic scheme for the preparation of this compound from Esomeprazole is presented below.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from the method described in patent CN105001199A.[3]
Materials:
-
Esomeprazole
-
N,N-Dimethylformamide (DMF)
-
Potassium Hydroxide (KOH)
-
Methyl Iodide (CH₃I)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Ice bath
Procedure:
-
In a three-necked flask, dissolve 8.5 g (24.6 mmol) of Esomeprazole in 25 ml of N,N-dimethylformamide under a nitrogen atmosphere with stirring.
-
Cool the solution to 5°C using an ice bath.
-
Slowly add 1.59 g (28.3 mmol) of potassium hydroxide in portions, and continue stirring for 10 minutes.
-
Slowly add 4.02 g (28.3 mmol) of methyl iodide dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete after 1 hour.
-
Pour the reaction mixture into 250 g of an ice-water mixture.
-
Extract the aqueous mixture three times with 150 ml of ethyl acetate each time.
-
Combine the organic phases and wash once with 150 ml of water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a pale yellow oil.
-
Purify the crude product by column chromatography on silica gel (200-300 mesh) using a mobile phase of petroleum ether:ethyl acetate (1:1) to yield 8.1 g of crude this compound.[3]
Characterization of this compound
Comprehensive characterization of this compound is essential to confirm its identity and purity. The following sections detail the analytical data obtained for the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₁N₃O₃S |
| Molecular Weight | 359.4 g/mol |
| Appearance | Pale yellow oil (crude), solid after purification |
| Purity (HPLC) | >99.5%[3] |
| IUPAC Name | 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[4] |
Spectroscopic Data
The mass spectrum of this compound was obtained using Electrospray Ionization (ESI).
| Ion | m/z |
| [M+H]⁺ | 360.4 |
Data sourced from patent CN105001199A.[3]
The ¹H-NMR spectrum was recorded in DMSO-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 2.31 | s | 3H | Pyridine-CH₃ |
| 2.32 | s | 3H | Pyridine-CH₃ |
| 3.83 | s | 6H | OCH₃ |
| 4.10 | s | 3H | N-CH₃ |
| 4.21 | s | 2H | S-CH₂ |
| 7.14 | d | 1H | Aromatic-H |
| 7.26 | dd | 1H | Aromatic-H |
| 7.86 | d | 1H | Aromatic-H |
| 8.41 | d | 1H | Pyridine-H |
Data sourced from patent CN105001199A.[3]
The ¹³C-NMR spectrum was recorded in DMSO-d₆.
| Chemical Shift (δ, ppm) |
| 11.4 |
| 15.7 |
| 33.0 |
| 55.8 |
| 57.7 |
| 60.7 |
| 100.8 |
| 110.5 |
| 111.8 |
| 113.1 |
| 115.0 |
| 126.5 |
| 139.9 |
| 148.0 |
| 156.1 |
| 158.5 |
| 165.5 |
Data sourced from patent CN105001199A.[3]
Analytical Workflow and Quality Control
The synthesis and purification of this compound require a systematic workflow to ensure the final product meets the required purity standards for use as a reference material.
Caption: Workflow from synthesis to final product analysis.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and characterization of this compound. The straightforward N-methylation of Esomeprazole, followed by a standard purification procedure, yields a high-purity product suitable for use as an analytical reference standard. The comprehensive characterization data, including mass spectrometry and NMR spectroscopy, confirms the structure and identity of the target compound. This information is invaluable for researchers and professionals involved in the quality control and impurity profiling of Esomeprazole.
References
N3-Methyl Esomeprazole CAS number and molecular weight
This guide provides a detailed summary of N3-Methyl Esomeprazole, including its chemical properties, synthesis, and the biological context of its parent compound, Esomeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
This compound is a derivative and known impurity of Esomeprazole, a widely used proton pump inhibitor.[1] Key quantitative data for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1346240-11-6 | [2][3] |
| Molecular Weight | 359.44 g/mol | [2] |
| Molecular Formula | C18H21N3O3S | [2] |
| IUPAC Name | 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | [2] |
Experimental Protocols
Synthesis of this compound
A patented method describes the preparation of N-Methyl Esomeprazole.[1] The following protocol is an overview of this synthesis:
-
Dissolution: Esomeprazole is dissolved in N,N-dimethylformamide (DMF) under nitrogen protection, and the solution temperature is maintained at 0-5°C.[1]
-
Basification: An alkali is added to the solution, followed by stirring at a low temperature for 10 minutes.[1]
-
Methylation: A methylating reagent is slowly added to the reaction mixture. The reaction is carried out at a temperature of 0-30°C and monitored by thin-layer chromatography.[1]
-
Purification: Upon completion, the crude product is obtained. Recrystallization from a mixture of ethyl acetate and n-heptane yields high-purity N-Methyl Esomeprazole (purity >99.5% by HPLC).[1]
Biological Context: Esomeprazole's Mechanism of Action
While specific signaling pathways for this compound are not extensively documented, its structure as a derivative of Esomeprazole places it within the context of gastric acid secretion inhibition. Esomeprazole, a proton pump inhibitor, targets the H+/K+ ATPase on gastric parietal cells.[4][5][6]
Esomeprazole and its isomers are converted to an active, achiral sulphenamide in the acidic environment of the parietal cell.[7] This active form then covalently binds to the sulfhydryl groups of cysteines on the H+/K+-ATPase, irreversibly inhibiting the enzyme.[4][5] This action is the final step in the gastric acid secretion pathway, leading to a reduction in both basal and stimulated acid production.[4][5][7]
The metabolic pathway of Esomeprazole primarily involves the cytochrome P450 system, specifically enzymes CYP2C19 and CYP3A4, which produce inactive hydroxy, desmethyl, and sulphone metabolites.[4][7][8][9][10]
Below is a diagram illustrating the mechanism of gastric acid secretion and its inhibition by proton pump inhibitors like Esomeprazole.
References
- 1. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 2. This compound | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the IUPAC Nomenclature of N3-Methyl Esomeprazole Impurity
This technical guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the N3-Methyl Esomeprazole impurity. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis. This document will systematically deconstruct the chemical structure to assign the correct IUPAC name, referencing established nomenclature rules for heterocyclic compounds.
Chemical Structure and Identification
The this compound impurity is a process-related impurity that can arise during the synthesis of Esomeprazole.[1] It is characterized by the methylation of one of the nitrogen atoms in the benzimidazole ring of the Esomeprazole molecule.
Table 1: Chemical Identifiers for this compound Impurity
| Identifier | Value | Source |
| IUPAC Name | 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | PubChem[2] |
| Alternate IUPAC Name | (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole | Veeprho[3] |
| Molecular Formula | C₁₈H₂₁N₃O₃S | PubChem[2] |
| Molecular Weight | 359.44 g/mol | Veeprho[3] |
| CAS Number | 1346240-11-6 | PubChem[2] |
Elucidation of the IUPAC Name
The systematic IUPAC name for the this compound impurity is derived by identifying and naming the core heterocyclic systems and their substituents. The structure consists of a substituted benzimidazole ring linked to a substituted pyridine ring through a methylsulfinyl bridge.
2.1. The Benzimidazole Core
Benzimidazole is a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring.[4][5] According to IUPAC rules, the numbering of the benzimidazole ring starts from the nitrogen atom that is not part of the fused benzene ring and proceeds around the ring. In the case of a substituted benzimidazole, the numbering is assigned to give the lowest possible locants to the substituents.
2.2. Substituent Identification and Locants
The parent Esomeprazole molecule has a methoxy group on the benzimidazole ring and a hydrogen atom on one of the imidazole nitrogens. In the this compound impurity, this hydrogen is replaced by a methyl group.
-
Methoxy Group: The methoxy group is located at the 6th position of the benzimidazole ring.
-
Methyl Group: The additional methyl group is attached to one of the nitrogen atoms of the imidazole ring. The common name "N3-Methyl" suggests attachment at the N3 position. However, in the systematic IUPAC name, the locant for this nitrogen is "1". This is because the numbering of the benzimidazole ring is determined by the substitution pattern to assign the lowest locants.
-
Sulfinyl-methyl-pyridine Group: The complex substituent at the 2nd position of the benzimidazole ring is a [(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl] group.
2.3. Stereochemistry
Esomeprazole is the (S)-enantiomer of Omeprazole.[] This stereochemistry is retained in the this compound impurity, centered at the sulfur atom of the sulfinyl group. Therefore, the stereodescriptor (S) is included at the beginning of the relevant part of the name.
2.4. Final IUPAC Name Construction
Combining these elements results in the following systematic IUPAC names:
-
6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole [2]
-
(S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole [3]
Both names are correct and describe the same chemical entity. The second name explicitly states the position of the hydrogen in the benzimidazole ring system as 1H.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively available in the public domain. However, a general synthetic approach involves the methylation of Esomeprazole.[1]
General Synthetic Workflow:
-
Dissolution: Esomeprazole is dissolved in a suitable organic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the nitrogen of the benzimidazole ring.
-
Methylation: A methylating agent (e.g., methyl iodide or dimethyl sulfate) is introduced to the reaction mixture.
-
Quenching and Extraction: The reaction is quenched, and the product is extracted using an appropriate solvent system.
-
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure this compound impurity.
Analytical Characterization:
The identity and purity of the synthesized impurity would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Visualizations
Chemical Structure of this compound Impurity
Caption: Chemical structure of this compound impurity.
General Experimental Workflow for Impurity Identification
Caption: A generalized workflow for the synthesis and identification of impurities.
References
- 1. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 2. This compound | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Benzimidazole - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Formation Mechanism of N3-Methyl Esomeprazole from Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of N3-Methyl Esomeprazole, a known impurity and metabolite of Esomeprazole. The document details the chemical synthesis, potential for formation under various conditions, and the analytical methodologies for its identification and quantification.
Introduction
Esomeprazole, the (S)-enantiomer of omeprazole, is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2][3] Like other benzimidazole-based compounds, Esomeprazole can undergo various chemical transformations, leading to the formation of related substances and impurities. One such derivative is this compound, formed through the methylation of the nitrogen atom at the 3-position of the benzimidazole ring. Understanding the formation mechanism of this compound is critical for ensuring the quality, safety, and efficacy of Esomeprazole drug products.
This compound is recognized as a potential impurity in the synthesis of Esomeprazole and can be used as a reference standard in analytical testing.[4][5] Its formation involves the substitution of the hydrogen atom on the N3 nitrogen of the benzimidazole moiety with a methyl group.
Chemical Structure and Nomenclature
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Esomeprazole | (S)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 119141-88-7 | C17H19N3O3S | 345.4 g/mol [3] |
| This compound | (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole | 1346240-11-6 | C18H21N3O3S | 359.4 g/mol [5][6] |
Formation Mechanism: Chemical Synthesis
The primary pathway for the formation of this compound is through direct methylation of Esomeprazole. This process is typically achieved in a laboratory setting for the synthesis of reference standards.
The formation of this compound from Esomeprazole proceeds via a nucleophilic substitution reaction. The nitrogen atom at the N3 position of the benzimidazole ring acts as a nucleophile, attacking an electrophilic methyl group from a methylating agent. The presence of a base is crucial to deprotonate the N3-nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.
References
- 1. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 5. veeprho.com [veeprho.com]
- 6. This compound | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
N3-Methyl Esomeprazole: A Technical Overview of a Novel Esomeprazole Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] N3-Methyl Esomeprazole is a derivative of esomeprazole, characterized by a methyl group substitution on the N3 position of the benzimidazole ring. While the synthesis of this compound is documented, its specific biological activity and pharmacological profile are not extensively reported in publicly available scientific literature. This technical guide provides a comprehensive overview of the known information regarding this compound, placing it in the context of its parent compound, esomeprazole.
Biological Activity and Mechanism of Action of Esomeprazole
To understand the potential biological activity of this compound, it is essential to first examine the well-established mechanism of its parent compound. Esomeprazole is a prodrug that requires activation in an acidic environment.[4] It specifically and irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[5][6]
The process begins with the accumulation of esomeprazole in the acidic canaliculi of parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a sulfenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its inactivation. By blocking the proton pump, esomeprazole effectively reduces the secretion of H+ ions into the gastric lumen, thereby increasing the intragastric pH.
Pharmacokinetics of Esomeprazole
Esomeprazole is administered as an enteric-coated formulation to protect it from degradation by gastric acid.[4] Peak plasma concentrations are typically reached within 1.5 to 2.3 hours after oral administration.[6] The bioavailability of esomeprazole increases with repeated dosing. It is highly bound to plasma proteins (approximately 97%).[4]
Metabolism of esomeprazole occurs extensively in the liver, primarily through the cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[3] This metabolism results in the formation of inactive metabolites, including hydroxy, desmethyl, and sulphone derivatives.[3][4] The metabolites are excreted primarily in the urine. The plasma elimination half-life is approximately 1 to 1.5 hours.[4]
Synthesis of this compound
A method for the preparation of N-Methyl Esomeprazole has been described in the patent literature. The synthesis involves the methylation of esomeprazole at the N3 position of the benzimidazole ring.
Experimental Protocol
The following is a generalized procedure based on available patent information:
-
Dissolution: Esomeprazole is dissolved in a suitable organic solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen).
-
Deprotonation: A base is added to the solution to deprotonate the benzimidazole nitrogen. The reaction is typically carried out at a reduced temperature (e.g., 0-5 °C).
-
Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is allowed to proceed, and its progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography).
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography and recrystallization to yield this compound.
Quantitative Data
There is currently a lack of publicly available quantitative data on the biological activity of this compound. Studies detailing its potency, efficacy, and selectivity as a proton pump inhibitor, or for any other biological target, have not been identified in the reviewed literature.
Conclusion and Future Directions
This compound is a synthetic derivative of the widely used proton pump inhibitor, esomeprazole. While its chemical synthesis is established, its biological activity remains uncharacterized in the public domain. The methylation at the N3 position of the benzimidazole ring may alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Future research should focus on elucidating the biological profile of this compound. Key areas of investigation would include:
-
In vitro studies: To determine its inhibitory activity against the H+/K+-ATPase and to assess its selectivity.
-
In vivo studies: To evaluate its efficacy in animal models of acid-related disorders and to determine its pharmacokinetic profile.
-
Mechanism of action studies: To confirm whether it acts as a proton pump inhibitor and to investigate any potential off-target effects.
A thorough investigation of this compound is warranted to determine if this structural modification offers any therapeutic advantages over existing proton pump inhibitors.
References
- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Esomeprazole - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Potential Pharmacological Effects of N3-Methyl Esomeprazole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential pharmacological effects of N3-Methyl Esomeprazole, a novel derivative of the widely used proton pump inhibitor (PPI), Esomeprazole. While direct experimental data on this compound is not yet available, this paper extrapolates its potential mechanism of action, pharmacokinetic profile, and pharmacological effects based on the well-established properties of Esomeprazole and the known influence of N-methylation on benzimidazole compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound. We present hypothesized data, detailed experimental protocols for future studies, and visualizations of key pathways and workflows to guide further research.
Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), the enzyme responsible for the final step in gastric acid secretion.[1][2][3] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[4][5] The chemical structure of Esomeprazole features a benzimidazole ring, and its therapeutic efficacy is dependent on its accumulation in the acidic environment of parietal cells and subsequent conversion to a reactive sulfenamide intermediate that covalently binds to the proton pump.[1][6]
This compound is a derivative of Esomeprazole in which a methyl group is attached to the nitrogen atom at position 3 of the benzimidazole ring. This structural modification has the potential to significantly alter the pharmacological properties of the parent compound. This whitepaper aims to provide a comprehensive overview of the potential pharmacological effects of this compound by examining the established pharmacology of Esomeprazole and considering the chemical consequences of N3-methylation.
Potential Mechanism of Action
The mechanism of action of Esomeprazole is a well-elucidated, pH-dependent process.[6] It is a prodrug that requires activation in an acidic environment. The proposed mechanism for this compound is likely to follow a similar pathway, but with key differences introduced by the N3-methyl group.
Activation Pathway of Esomeprazole
Esomeprazole, being a weak base, accumulates in the acidic secretory canaliculi of gastric parietal cells.[7] Here, it undergoes a protonation-driven molecular rearrangement to form a tetracyclic sulfenamide.[6] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.[1]
Hypothesized Mechanism of this compound
The presence of a methyl group on the N3 position of the benzimidazole ring may alter the activation process. The N3 nitrogen is involved in the initial protonation steps that trigger the molecular rearrangement. Methylation at this position could:
-
Sterically hinder protonation: The bulky methyl group might impede the access of protons to the N3 nitrogen, potentially slowing down the activation rate.
-
Alter electronic properties: The electron-donating nature of the methyl group could influence the pKa of the benzimidazole ring, which in turn would affect the rate and extent of its accumulation and activation in the acidic environment.
-
Impact the stability of the active intermediate: The N3-methylation might affect the stability of the resulting sulfenamide, potentially altering its reactivity towards the cysteine residues of the proton pump.
It has been suggested that N-methylomeprazole can still form the necessary disulfide adduct, implying that N-methylation does not completely abolish the inhibitory activity.[7]
Hypothetical Pharmacokinetic and Metabolic Profile
The pharmacokinetic profile of Esomeprazole is well-characterized. N3-methylation is expected to influence several of these parameters.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the pharmacokinetic parameters of this compound with the known values for Esomeprazole. These hypothetical values are based on the potential for altered metabolism and absorption due to the N3-methyl group.
| Parameter | Esomeprazole (Known Values) | This compound (Hypothetical) |
| Bioavailability | 50-90%[5] | 40-70% |
| Protein Binding | 97% | ~97% |
| Metabolism | Primarily by CYP2C19 and CYP3A4[5] | Potentially altered CYP metabolism |
| Elimination Half-life | 1-1.5 hours[5] | 1.5-2.5 hours |
| Excretion | 80% Renal, 20% Fecal[5] | Primarily renal |
Proposed Metabolic Pathway
Esomeprazole is extensively metabolized in the liver by the cytochrome P450 system, mainly by CYP2C19 and CYP3A4, to inactive metabolites.[5] N-methylation can influence metabolic stability of benzimidazole compounds.[8] The N3-methyl group in this compound could potentially hinder the action of CYP enzymes, leading to a slower rate of metabolism and a longer half-life. The major metabolic pathways are likely to still involve hydroxylation and O-demethylation of other parts of the molecule.
Potential Pharmacological Effects
The primary pharmacological effect of this compound is expected to be the inhibition of gastric acid secretion.
Gastric Acid Suppression
Assuming that this compound can be activated and bind to the H+/K+-ATPase, it would lead to a dose-dependent inhibition of both basal and stimulated gastric acid secretion. The potency and duration of action relative to Esomeprazole would depend on its rate of activation and the stability of the enzyme-inhibitor complex. The potentially slower activation could lead to a delayed onset of action, while a longer half-life might result in a more sustained acid suppression.
Potential Off-Target Effects and Side Effects
The side effect profile of this compound is anticipated to be similar to that of Esomeprazole, which includes headache, diarrhea, and nausea.[9] Long-term use of PPIs has been associated with an increased risk of bone fractures and vitamin B12 deficiency.[10] The altered metabolic profile of this compound could potentially lead to different drug-drug interactions, particularly with substrates of CYP2C19 and CYP3A4.
Experimental Protocols
To validate the hypothesized pharmacological effects of this compound, a series of in vitro and in vivo experiments are necessary.
Synthesis of this compound
The following protocol is based on the method described in Chinese patent CN105001199A.[11]
Materials:
-
Esomeprazole
-
N,N-dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Iodomethane (Methyl iodide)
-
Ethyl acetate
-
n-Heptane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 8.5g (24.6 mmol) of Esomeprazole in 25 ml of DMF in a three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 5°C in an ice bath.
-
Slowly add 1.59g (28.3 mmol) of potassium hydroxide in portions while stirring.
-
Continue stirring for 10 minutes.
-
Slowly add 4.02g (28.3 mmol) of iodomethane dropwise.
-
Remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction by thin-layer chromatography.
-
After the reaction is complete (approximately 1 hour), pour the reaction mixture into 250g of an ice-water mixture.
-
Extract the aqueous mixture three times with 150 ml of ethyl acetate each time.
-
Combine the organic phases and wash once with 150 ml of water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a pale yellow oil (crude N-Methyl Esomeprazole).
-
Purify the crude product by column chromatography using a mobile phase of petroleum ether:ethyl acetate (1:1).
-
Recrystallize the purified product from ethyl acetate and n-heptane to obtain crystalline N-Methyl Esomeprazole.
Proposed In Vitro H+/K+-ATPase Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound on the gastric proton pump.
Materials:
-
Lyophilized hog gastric H+/K+-ATPase vesicles
-
This compound
-
Esomeprazole (as a positive control)
-
ATP
-
Valinomycin
-
Buffer solutions of varying pH
Procedure:
-
Reconstitute the H+/K+-ATPase vesicles in a suitable buffer.
-
Pre-incubate the enzyme vesicles with varying concentrations of this compound and Esomeprazole at 37°C in an acidic buffer (e.g., pH 4.0) to allow for activation of the compounds.
-
Initiate the ATPase reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate released using a colorimetric assay.
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Proposed In Vivo Gastric Acid Secretion Study in a Rat Model
This protocol aims to evaluate the in vivo efficacy of this compound in reducing gastric acid secretion.
Procedure:
-
Male Sprague-Dawley rats will be fasted for 24 hours with free access to water.
-
The rats will be randomly divided into three groups: vehicle control, Esomeprazole (e.g., 10 mg/kg), and this compound (e.g., 10 mg/kg).
-
The compounds will be administered orally.
-
One hour after drug administration, the rats will be anesthetized, and the pylorus will be ligated.
-
Four hours after pylorus ligation, the animals will be euthanized, and their stomachs will be removed.
-
The gastric contents will be collected, and the volume will be measured.
-
The gastric juice will be centrifuged, and the pH of the supernatant will be determined.
-
The total acid output will be determined by titrating the gastric juice with 0.01 N NaOH.
-
The percentage inhibition of gastric acid secretion will be calculated for each treatment group relative to the vehicle control group.
Conclusion
This compound represents a novel and unexplored derivative of a highly successful therapeutic agent. Based on the fundamental principles of proton pump inhibition and the known effects of N-alkylation on benzimidazoles, it is plausible that this compound will retain activity as a gastric acid suppressant. However, its pharmacokinetic and pharmacodynamic profiles are likely to differ from those of its parent compound, Esomeprazole. The potential for a modified rate of activation, altered metabolic stability, and consequently a different duration of action makes this compound a compelling candidate for further investigation. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this promising compound, which could lead to the development of a next-generation proton pump inhibitor with an improved therapeutic profile.
References
- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nexium (Esomeprazole Magnesium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Esomeprazole - Wikipedia [en.wikipedia.org]
- 6. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 11. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of N3-Methyl Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to N3-Methyl Esomeprazole. While specific experimental spectra for this compound are not publicly available, this document outlines the expected chemical properties, detailed protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, and the metabolic context of its parent compound, Esomeprazole. The information herein is intended to support research and drug development activities.
This compound is a derivative of Esomeprazole, a widely used proton pump inhibitor. As a potential impurity, metabolite, or synthetic derivative, its characterization is crucial for quality control and metabolic studies. Spectroscopic techniques such as NMR and MS are fundamental to elucidating its structure and purity.
Chemical and Physical Properties
The following table summarizes the key chemical identifiers and properties of this compound, computed and compiled from publicly available data.[1][2][3][4]
| Property | Value |
| IUPAC Name | 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[1] |
| CAS Number | 1346240-11-6[1] |
| Molecular Formula | C₁₈H₂₁N₃O₃S[1][4] |
| Molecular Weight | 359.44 g/mol [1][4] |
| Exact Mass | 359.13036271 Da[1] |
| Appearance | Pale Brown Solid[2][5] |
Note: Experimental spectroscopic data (NMR, MS) for this compound is not publicly available but can be obtained upon request from suppliers of this reference standard, such as LGC Standards, Veeprho, and CymitQuimica.
Experimental Protocols
The following sections detail standardized experimental protocols for the acquisition of NMR and MS data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The following are general protocols for acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation
-
Sample Amount: Weigh approximately 5-10 mg of this compound.
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect chemical shifts.
-
Procedure:
-
Place the weighed sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. If necessary, use sonication for a short period.
-
Ensure the solution is clear and free of particulate matter.
-
2. ¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Typical Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg').
-
Number of Scans: 8 to 16 scans are typically sufficient, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitation is required.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.
-
Temperature: 298 K (25 °C).
-
3. ¹³C NMR Data Acquisition
-
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Typical Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.
-
Temperature: 298 K (25 °C).
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for the analysis of moderately polar and thermally labile molecules like this compound.
1. Sample Preparation
-
Concentration: Prepare a dilute solution of the sample in a suitable solvent at a concentration of approximately 1-10 µg/mL.
-
Solvent: A mixture of volatile organic solvents and water is typically used. Common solvents include acetonitrile, methanol, and water. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
Procedure:
-
Create a stock solution of this compound (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile.
-
Dilute the stock solution to the final concentration (1-10 µg/mL) using the mobile phase solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
2. ESI-MS Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass determination.
-
Mode of Operation: Positive ion mode is typically used for compounds like this compound, which can be readily protonated.
-
Method of Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.
-
Typical Parameters (Direct Infusion):
-
Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument to ensure efficient desolvation (e.g., 5 L/min at 300 °C).
-
Mass Range: A scan range of m/z 100-500 would be appropriate to observe the protonated molecule [M+H]⁺.
-
Metabolic Pathway of Esomeprazole
This compound is a methylated derivative of Esomeprazole. Understanding the metabolism of the parent drug is crucial for contextualizing the significance of such derivatives. Esomeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP2C19 and CYP3A4 isoenzymes.[6][7][8] This metabolic process leads to the formation of inactive hydroxy and desmethyl metabolites.[6][8] The methylation at the N3 position of the benzimidazole ring represents a potential metabolic or synthetic modification.
Caption: Metabolic pathways of Esomeprazole and the potential position of this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like this compound, from sample preparation to data analysis.
Caption: A generalized workflow for the NMR and MS analysis of this compound.
References
- 1. This compound | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | CAS 1346240-11-6 | LGC Standards [lgcstandards.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
- 8. omicsonline.org [omicsonline.org]
An In-Depth Technical Guide to the N3-Methyl Esomeprazole Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the N3-Methyl Esomeprazole impurity, a known degradation product of the proton pump inhibitor esomeprazole. The discovery, formation, and analytical methodologies for this impurity are detailed. This document includes a review of the available literature on its synthesis, characterization, and the current understanding of its toxicological profile. While specific biological activity and signaling pathway interactions of this compound remain largely unexplored, this guide aims to consolidate the existing knowledge to support further research and ensure drug quality and safety in the pharmaceutical industry.
Introduction
Esomeprazole, the (S)-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[][2] The chemical stability of esomeprazole is a critical aspect of its formulation and storage, as degradation can lead to the formation of various impurities. One such impurity is this compound, which is formed through a methylation reaction on the benzimidazole nitrogen of the esomeprazole molecule. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the discovery, formation, and characterization of this compound is essential for drug development professionals and researchers.
Discovery and History
The structure of N-Methyl Esomeprazole was first disclosed in patent WO2011140446.[3] It is identified as a degradation product of esomeprazole.[3] The likely context for its initial identification would have been during forced degradation studies, which are a standard part of the drug development process to understand the stability of a drug substance under various stress conditions such as acid, base, oxidation, heat, and light.[2][4] The N-Methyl impurity is specifically mentioned in several studies focusing on the stability of esomeprazole and its related substances.[2]
Formation and Mechanism
This compound is primarily formed as a degradation product.[3] A proposed mechanism for its formation involves the intermolecular transfer of a methyl group. In this process, the methyl group from the 4-methoxy position of the pyridine ring of one esomeprazole molecule is transferred to the N3 position of the benzimidazole ring of another esomeprazole molecule.[3]
Experimental Protocols
Synthesis of this compound Reference Standard
A common method for the synthesis of this compound for use as a reference standard involves the direct methylation of esomeprazole.[3]
Materials:
-
Esomeprazole
-
N,N-dimethylformamide (DMF)
-
A suitable base (e.g., Sodium Hydride, Potassium Carbonate)
-
A methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate)
-
Ethyl acetate
-
n-Heptane
-
Water
Procedure:
-
Dissolve esomeprazole in DMF under a nitrogen atmosphere and cool the solution to 0-5 °C.
-
Add the base to the solution and stir for a short period.
-
Slowly add the methylating agent to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its completion using thin-layer chromatography (TLC).
-
After the reaction is complete, quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography followed by recrystallization from a solvent system such as ethyl acetate/n-heptane to yield high-purity this compound.[3]
Analytical Method for Detection and Quantification
A validated stability-indicating HPLC method is crucial for the detection and quantification of this compound in esomeprazole drug substance and product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
-
For higher sensitivity and confirmation, a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) can be utilized.[5][6]
Typical Chromatographic Conditions: The following table summarizes a typical set of HPLC conditions for the analysis of esomeprazole and its impurities. It is important to note that specific method parameters may need to be optimized for different matrices and instrumentation.
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., Phosphate or Ammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to separate all impurities. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 280 - 305 nm |
| Injection Volume | 10 - 20 µL |
Note: The exact gradient program, buffer pH, and organic modifier ratio need to be optimized to achieve adequate separation of this compound from esomeprazole and other related impurities.
LC-MS/MS for Confirmation: For unambiguous identification and sensitive quantification, LC-MS/MS is the method of choice. The precursor and product ions for this compound would be determined by infusing a solution of the reference standard into the mass spectrometer.
Quantitative Data and Regulatory Limits
Specific quantitative data on the levels of this compound in commercial batches of esomeprazole are not widely published in the scientific literature. The acceptable limits for impurities in drug substances and products are governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
According to ICH Q3A(R2) and Q3B(R2) guidelines, for a new drug substance, the reporting threshold for an impurity is typically 0.05%, the identification threshold is 0.10% or 1.0 mg/day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg/day intake (whichever is lower).[7] For impurities above the qualification threshold, toxicological data is required.
While there is no specific limit published for this compound, it would fall under the category of "unspecified impurities" unless it is individually listed in a pharmacopeial monograph. The general limits for such impurities would apply.
Biological Activity and Signaling Pathways
As of the current literature review, there is a significant lack of publicly available information regarding the specific biological activity, toxicological profile, or interaction with signaling pathways of this compound.
General Considerations for Benzimidazole Derivatives: The benzimidazole scaffold is a privileged structure in medicinal chemistry and is found in a wide range of biologically active compounds with activities including antimicrobial, antiviral, and anticancer effects.[8][9] N-alkylation of the benzimidazole ring system has been shown to modulate the biological activity of these compounds.[10] For example, some N-methylated benzimidazole derivatives have demonstrated antibacterial and antiproliferative activities.[11]
Potential Toxicological Concerns: Genotoxicity is a key concern for any drug impurity. While esomeprazole itself has been tested for genotoxicity, with some in vitro clastogenic effects observed in human peripheral blood cells, specific data for this compound is not available.[12][13] In silico (computer-based) toxicology prediction tools could be employed as a preliminary step to assess the potential for mutagenicity or other toxicities. Studies on other omeprazole degradation products have utilized such tools to predict potential toxicities like carcinogenicity and hepatotoxicity.[8]
Given the absence of specific data, it is not possible to create a signaling pathway diagram for this compound. This represents a critical knowledge gap and an area for future research.
Conclusion
This compound is a recognized degradation impurity of esomeprazole, with its initial discovery linked to patent literature. Its formation is understood to occur via an intermolecular methylation reaction. While methods for its synthesis and analytical detection are established, there is a notable absence of public data regarding its prevalence in commercial products, specific regulatory limits, and, most importantly, its biological activity and toxicological profile. For a complete risk assessment and to ensure the highest standards of drug safety, further research into the potential pharmacological and toxicological effects of this compound is warranted. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical field to address these knowledge gaps.
References
- 2. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Detection of N3-Methyl Esomeprazole
Introduction
Esomeprazole is the S-isomer of omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal conditions. During the synthesis and storage of Esomeprazole, various related substances and impurities can form. N3-Methyl Esomeprazole is a potential process-related impurity or degradation product. Monitoring and controlling such impurities is crucial for ensuring the safety and efficacy of the final drug product. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the detection and quantification of this compound. The method is based on established principles for analyzing Esomeprazole and its related substances and is suitable for use in research and quality control environments.[1][2][3]
Experimental Protocol
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV or photodiode array (PDA) detector.
-
Column: YMC C18 column (150 mm × 4.6 mm; particle size, 3 μm) or equivalent.[2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Esomeprazole reference standard
-
Monobasic sodium phosphate
-
Anhydrous dibasic sodium phosphate
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | YMC C18 (150 mm × 4.6 mm, 3 μm)[2] |
| Mobile Phase A | 0.032 M Anhydrous Dibasic Sodium Phosphate and 0.006 M Monobasic Sodium Phosphate in water, pH adjusted to 7.6 with phosphoric acid.[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 280 nm[2] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 15 | 50 | 50 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 75 | 25 |
| 30 | 75 | 25 |
Table 2: Gradient Elution Program
3. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 4.54 g of anhydrous dibasic sodium phosphate and 0.72 g of monobasic sodium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.6 with diluted phosphoric acid.[2]
-
Diluent: A mixture of Mobile Phase A and Acetonitrile in the ratio of 75:25 (v/v).[2]
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: Dilute the standard stock solution with the diluent to achieve a final concentration of approximately 1 µg/mL.
-
Sample Preparation (for Esomeprazole Drug Substance): Accurately weigh about 25 mg of the Esomeprazole sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 10 minutes if necessary. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Method Validation Summary
The analytical method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters for similar methods for Esomeprazole and its impurities.[2][3]
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.99[2] |
| Range | LOQ to 150% of the specification limit for the impurity |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from other components |
| Robustness | Insensitive to minor changes in method parameters |
Table 3: Method Validation Parameters
Diagrams
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Parameters
Caption: Interrelationship of key parameters in the HPLC method.
The described HPLC method provides a robust and reliable approach for the detection and quantification of this compound in drug substances. The method is stability-indicating and can be validated according to ICH guidelines to ensure its suitability for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation framework presented in this application note will be valuable for researchers, scientists, and drug development professionals working with Esomeprazole and its related compounds.
References
- 1. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of N3-Methyl Esomeprazole in Bulk Drug
Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1][2][] The purity of the bulk drug is a critical quality attribute, and regulatory agencies require the identification and quantification of any impurities. N3-Methyl Esomeprazole is a potential process-related impurity or degradation product of Esomeprazole.[2][4] Its chemical structure is (S)-6-methoxy-2-(((4-methoxy-3, 5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole.[4] Accurate and robust analytical methods are essential for the quantification of this compound to ensure the safety and efficacy of the final drug product.
This document provides a detailed application note and protocol for the quantification of this compound in Esomeprazole bulk drug using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-6-methoxy-2-(((4-methoxy-3, 5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole | [4] |
| CAS Number | 1346240-11-6 | [4][5] |
| Molecular Formula | C18H21N3O3S | [4] |
| Molecular Weight | 359.44 g/mol | [4] |
Experimental Protocol: RP-HPLC Method
This protocol outlines a gradient RP-HPLC method for the separation and quantification of this compound from Esomeprazole and other related impurities.
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Chemicals and Reagents:
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Buffer: 7.6 g of disodium tetraborate and 1.0 g of edetate disodium in 1 liter of water, pH adjusted to 11.0 ± 0.1 with 50% sodium hydroxide solution.[2] |
| Mobile Phase B | Acetonitrile[2] |
| Diluent | Mobile Phase A:Ethanol (80:20 v/v)[2] |
| Gradient Program | Time (min) |
| 0 | |
| 12 | |
| 17 | |
| 17.5 | |
| 30 | |
| 40 | |
| 43 | |
| 45 | |
| 50 | |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 305 nm[2] |
| Injection Volume | 20 µL[2] |
Preparation of Solutions
-
Standard Stock Solution of this compound (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution of this compound (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.
-
Standard Solution of Esomeprazole (0.2 mg/mL): Accurately weigh about 20 mg of Esomeprazole Magnesium reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]
-
Sample Solution (0.2 mg/mL): Accurately weigh about 20 mg of the Esomeprazole bulk drug sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
The resolution between the Esomeprazole peak and the this compound peak should be not less than 2.0.
-
The tailing factor for the Esomeprazole and this compound peaks should be not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 2.0%.
Data Analysis and Calculation
The amount of this compound in the bulk drug sample is calculated using the following formula:
% this compound = (Area of this compound in Sample / Area of this compound in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the this compound peak from Esomeprazole and other potential impurities. No interference should be observed at the retention time of this compound from the blank and placebo. |
| Linearity | A linear relationship between the concentration and the peak area of this compound should be established over a defined range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.[2] |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The LOD and LOQ for this compound should be determined to establish the sensitivity of the method. |
| Accuracy | The accuracy should be assessed by recovery studies at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%. |
| Precision | Repeatability (Intra-day precision): The RSD of the results for multiple preparations of the same sample on the same day should be ≤ 5.0%.Intermediate Precision (Inter-day precision): The RSD of the results for the same sample analyzed on different days, by different analysts, or with different equipment should be ≤ 10.0%. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).[2] The system suitability parameters should remain within the acceptance criteria. |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 2. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. CN110988180A - Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry - Google Patents [patents.google.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Esomeprazole and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatographic (HPLC) method for the quantitative determination of esomeprazole and its process-related and degradation impurities. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability studies of esomeprazole in pharmaceutical formulations.[1][2][3][4] The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, enabling the reliable separation and quantification of esomeprazole from its potential impurities.
Introduction
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[5] The quality and safety of pharmaceutical products are critically dependent on the control of impurities.[6] Therefore, a validated, stability-indicating analytical method is essential to monitor the purity of esomeprazole and to detect any degradation products that may form during manufacturing, storage, or handling.[6] Esomeprazole is known to be susceptible to degradation under various conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[6][7] This application note provides a comprehensive protocol for a stability-indicating HPLC method capable of resolving esomeprazole from its key impurities and degradation products.
Experimental Protocol
Materials and Reagents
-
Esomeprazole Magnesium working standard and impurity reference standards (e.g., Omeprazole N-oxide, Omeprazole-related compound A) were procured from a suitable source.[5]
-
HPLC grade acetonitrile, methanol, and water were used.[8]
-
Analytical grade reagents such as disodium hydrogen phosphate anhydrous, orthophosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide (30% w/v) were used for buffer and degradation studies.[8]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV/PDA detector is suitable for this method.[2][5]
| Parameter | Condition |
| Column | YMC C18 (150 mm × 4.6 mm; particle size, 3 μm) or equivalent |
| Mobile Phase A | Phosphate buffer (pH 7.6) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient program can be optimized. A typical starting point is 80:20 (A:B), adjusting as needed for optimal separation.[8] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 50 °C)[9] |
| Detection Wavelength | 280 nm for impurities and 302 nm or 305 nm for Esomeprazole are commonly used.[2][6][10] |
| Injection Volume | 10-20 µL |
Preparation of Solutions
-
Buffer Preparation (pH 7.6): Dissolve an appropriate amount of disodium hydrogen phosphate anhydrous in HPLC grade water. Adjust the pH to 7.6 ± 0.05 with dilute orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.[8]
-
Diluent: A mixture of buffer and acetonitrile can be used as a diluent.[8]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Esomeprazole Magnesium working standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of the specified impurities.
-
Sample Preparation (Tablets): Weigh and crush a suitable number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of esomeprazole and transfer it to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.[5]
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the esomeprazole drug substance.[10] The stress conditions typically include:
-
Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for 2 hours.[10]
-
Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for 2 hours.[10]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 2 hours.[10]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 2 hours.[10]
-
Photolytic Degradation: Expose the drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[10]
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, covering the following parameters:[1][3][4]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and placebo.[1] The specificity of this method was demonstrated by the complete separation of the esomeprazole peak from the peaks of its known impurities and degradation products generated during forced degradation studies. Peak purity analysis using a PDA detector should confirm the homogeneity of the esomeprazole peak.[10]
Linearity
The linearity of the method was established by analyzing a series of solutions containing esomeprazole and its impurities at different concentrations. A minimum of five concentrations is recommended.[4] The correlation coefficient (r²) for all analytes should be > 0.99.[2]
Table 1: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Esomeprazole | 0.00008–0.00122 | > 0.99 |
| Omeprazole N-oxide | 0.00002–0.00118 | > 0.99 |
| Omeprazole-related compound A | 0.00008–0.00121 | > 0.99 |
(Data is representative and may vary based on specific experimental conditions)[2]
Accuracy
Accuracy was determined by performing recovery studies. Known amounts of impurities were spiked into a sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery for each impurity was then calculated.[4]
Table 2: Accuracy (Recovery) Data
| Impurity | Spiked Level | % Recovery (Mean ± SD) |
| Omeprazole N-oxide | 50% | 98.5 ± 1.2 |
| 100% | 99.2 ± 0.8 | |
| 150% | 100.5 ± 0.5 | |
| Omeprazole-related compound A | 50% | 99.0 ± 1.5 |
| 100% | 100.1 ± 0.7 | |
| 150% | 101.2 ± 0.6 |
(Data is representative and should fall within predefined acceptance criteria, e.g., 98-102%)
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[11] For repeatability, multiple injections of the same sample were performed on the same day. For intermediate precision, the analysis was repeated on different days by different analysts. The relative standard deviation (% RSD) of the results was calculated.
Table 3: Precision Data
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| Esomeprazole | < 1.0 | < 2.0 |
| Impurity A | < 1.5 | < 2.5 |
| Impurity B | < 1.5 | < 2.5 |
(Acceptance criteria for %RSD are typically ≤ 2%)[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[10]
Table 4: LOD and LOQ Data
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Omeprazole N-oxide | 0.005 | 0.015 |
| Omeprazole-related compound A | 0.007 | 0.021 |
(These values indicate the sensitivity of the method)
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as the pH of the mobile phase, column temperature, and flow rate. The method is considered robust if the results remain unaffected by these minor variations.
Visualizations
Caption: Experimental workflow for the analytical method validation of esomeprazole impurities.
Caption: Simplified degradation pathways of Esomeprazole under various stress conditions.
Conclusion
The described HPLC method is demonstrated to be a suitable and validated approach for the determination of esomeprazole and its impurities in pharmaceutical dosage forms. The method is specific, linear, accurate, precise, and robust, making it ideal for routine quality control analysis and stability studies. The stability-indicating nature of the method ensures that any degradation products that may form over time can be effectively separated and quantified, thus guaranteeing the safety and efficacy of the esomeprazole product.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. bio-integration.org [bio-integration.org]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. iajps.com [iajps.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Application Notes & Protocols: The Role of N3-Methyl Esomeprazole in Forced Degradation Studies
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4][5] These studies involve subjecting a drug substance or product to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[3][4] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2][4]
Esomeprazole, the S-isomer of omeprazole, is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[6][7] Like other benzimidazole derivatives, esomeprazole is susceptible to degradation under various conditions. One of its known impurities and degradation products is N3-Methyl Esomeprazole.[8] Understanding the formation and stability of this impurity is crucial for the development of a robust esomeprazole formulation.
This document provides detailed application notes and protocols for conducting forced degradation studies on esomeprazole, with a specific focus on tracking the formation of this compound. It also briefly covers the forced degradation of this compound itself to understand its stability profile.
Objective
To provide researchers, scientists, and drug development professionals with a comprehensive protocol for performing forced degradation studies on esomeprazole. The primary goals are to identify degradation pathways, quantify the formation of the this compound impurity, and establish a stability-indicating analytical method in accordance with ICH guidelines.
Experimental Workflow
The overall process for conducting a forced degradation study is outlined below. This workflow ensures a systematic approach from sample preparation and stress application to data analysis and interpretation.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of N3-Methyl Esomeprazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a hypothetical, yet scientifically grounded, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N3-Methyl Esomeprazole in human plasma. This compound is a potential metabolite and a known impurity of the proton pump inhibitor, Esomeprazole. The described method is intended to provide a robust and sensitive analytical procedure for use in pharmaceutical research, drug metabolism studies, and quality control of Esomeprazole drug products. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical performance characteristics.
Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders[1]. The metabolism of Esomeprazole is extensive, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4 in the liver[2]. This metabolic activity leads to the formation of various metabolites. This compound, with the chemical formula C18H21N3O3S and a molecular weight of 359.4 g/mol , is a known related substance and potential metabolite of Esomeprazole[3]. Accurate and sensitive quantification of such related compounds is crucial for understanding the drug's metabolic profile, ensuring the quality and safety of the pharmaceutical product, and for pharmacokinetic studies. This application note outlines a detailed protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high sensitivity and selectivity[4].
Hypothetical LC-MS/MS Method
A sensitive and selective LC-MS/MS method was developed for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation for sample cleanup and a stable isotope-labeled internal standard (IS), this compound-d3, to ensure accuracy and precision.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | A standard high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B in 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 10 °C |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Reaction (MRM) | This compound: m/z 360.1 → 198.1 (hypothetical) this compound-d3 (IS): m/z 363.1 → 201.1 (hypothetical) |
| Collision Energy | Optimized for maximum signal |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following table summarizes the hypothetical quantitative performance characteristics of the proposed LC-MS/MS method for this compound. These values are based on typical performance of similar assays for Esomeprazole and its metabolites[5][6].
Table 1: Hypothetical Performance Characteristics
| Parameter | Hypothetical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% (at LLOQ, LQC, MQC, HQC) |
| Inter-day Precision (%CV) | < 15% (at LLOQ, LQC, MQC, HQC) |
| Accuracy (% Bias) | Within ±15% (at LLOQ, LQC, MQC, HQC) |
| Recovery | > 85% |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.
-
IS Working Solution (10 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards with final concentrations of 0.1, 0.2, 0.5, 1, 2.5, 5, 10, 50, and 100 ng/mL.
-
Prepare quality control (QC) samples at four concentration levels: LLOQ (0.1 ng/mL), low QC (LQC, 0.3 ng/mL), medium QC (MQC, 8 ng/mL), and high QC (HQC, 80 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the IS working solution (10 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. Data Analysis
-
Quantify the peak areas of this compound and the IS using the instrument's software.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified metabolic pathway of Esomeprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Profiling of N3-Methyl Esomeprazole Impurity in Pharmaceuticals
Introduction
Esomeprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1] As with any active pharmaceutical ingredient (API), rigorous control of impurities is crucial to ensure the safety and efficacy of the final drug product. One such process-related impurity is N3-Methyl Esomeprazole. This document provides detailed application notes and protocols for the identification and quantification of this compound in pharmaceutical formulations, intended for researchers, scientists, and drug development professionals. The methodologies outlined are based on established analytical techniques and forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[2]
This compound: Impurity Profile
-
IUPAC Name: (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole[3]
-
Molecular Formula: C₁₈H₂₁N₃O₃S[4]
-
Molecular Weight: 359.44 g/mol
This compound is a known impurity that can arise during the synthesis of Esomeprazole. Its structure is characterized by a methyl group on the nitrogen at position 3 of the benzimidazole ring.
Analytical Methodologies
The primary methods for the detection and quantification of this compound and other related substances in Esomeprazole formulations are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of Esomeprazole and its impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | YMC C18 (150 mm × 4.6 mm; particle size, 3 μm)[5] |
| Mobile Phase | Buffer: Acetonitrile (75:25 v/v)[5] |
| Buffer Preparation: 0.01M Disodium hydrogen phosphate, pH adjusted to 7.6 with orthophosphoric acid.[6] | |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV/PDA at 280 nm[5] |
| Injection Volume | 50 µL[7] |
| Column Temperature | Ambient[5] |
| Run Time | 45 minutes[7] |
Preparation of Solutions:
-
Diluent: A mixture of the buffer and acetonitrile in the same ratio as the mobile phase.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Esomeprazole and known impurity standards (including this compound) in the diluent to obtain a concentration of 0.05 mg/mL.[5]
-
Sample Preparation: Crush a representative number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to 40 mg of Esomeprazole and transfer it to a 250-mL flask. Add approximately 170 mL of diluent and sonicate for 15 minutes. Dilute to the mark with the diluent and mix thoroughly. Filter the solution through a 0.45-μm membrane filter, discarding the initial portion of the filtrate.[5]
Method Validation Data:
The following table summarizes typical validation parameters for this method.
| Parameter | Result |
| Linearity Range (Esomeprazole) | 0.00008–0.00122 mg/mL[5] |
| Linearity Range (Impurities) | 0.00002–0.00121 mg/mL[5] |
| Correlation Coefficient (R²) | > 0.999[5] |
| Precision (%RSD) | < 2%[5] |
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol is suitable for the bioanalytical quantification of Esomeprazole and can be adapted for its metabolites and impurities in biological matrices.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Specification |
| Column | X-Bridge C18 (50 mm x 4.6 mm, 3.5 µm)[8] |
| Mobile Phase | 5mM Ammonium formate (pH 9.2) : Acetonitrile (65:35 v/v)[8] |
| Flow Rate | 0.6 mL/min[8] |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| MRM Transitions | Esomeprazole: m/z 346.1 → 198.3[8] |
| Internal Standard (Omeprazole-d3): m/z 349.20 → 198.0[8] |
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add the internal standard.[9]
-
Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and ethyl acetate (80:20, v/v).[9]
-
Vortex for 10 minutes and centrifuge at 5000 g for 10 minutes.[9]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[9]
-
Reconstitute the residue in 0.2 mL of the mobile phase and inject into the LC-MS/MS system.[9]
Method Validation Data:
| Parameter | Result |
| Linearity Range | 5.0 - 2000.0 ng/mL[8] |
| Correlation Coefficient (R²) | ≥ 0.9999[8] |
| Intra-day Precision (%CV) | 1.6% to 2.3%[8] |
| Inter-day Precision (%CV) | 2.0% to 2.2%[8] |
| Accuracy | 97.9% to 100.7%[8] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods.[2] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
Protocol 3: Forced Degradation of Esomeprazole
Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Expose the drug substance to 0.1 M HCl at room temperature for 15 minutes.[5] |
| Alkaline Hydrolysis | Expose the drug substance to 0.1 M NaOH at 60°C for 60 minutes.[5] |
| Oxidative Degradation | Treat the drug substance with 0.03% H₂O₂ at room temperature for 10 minutes.[5] |
| Thermal Degradation | Expose the solid drug substance to heat at 60°C for 24 hours.[5] |
| Photolytic Degradation | Expose the drug substance to 1.2 million lux hours and near UV at 200-watt hours/m².[5] |
| Humidity | Expose the drug substance to 40°C and 75% relative humidity for 24 hours.[5] |
Following exposure to each stress condition, the samples are prepared and analyzed using the validated HPLC method to identify and quantify any degradation products. The goal is to achieve approximately 10% degradation of the active pharmaceutical ingredient.[10]
Visualizations
Esomeprazole Mechanism of Action
Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the H⁺/K⁺-ATPase in gastric parietal cells.[11] While specific signaling pathways for this compound are not documented, the mechanism of the parent drug is well-established.
Caption: Mechanism of action of Esomeprazole.
Impurity Profiling Workflow
The following diagram illustrates a typical workflow for the profiling of this compound and other impurities in a pharmaceutical product.
Caption: Workflow for Esomeprazole impurity profiling.
Biological Activity of this compound
There is currently a lack of specific toxicological data or distinct biological activity profiles for the this compound impurity in the public domain. The primary focus of regulatory and research efforts is on its detection, quantification, and control within acceptable limits in the final drug product to ensure patient safety. Long-term use of the parent drug, Esomeprazole, has been associated with potential adverse effects, including an increased risk of certain infections and reduced absorption of some micronutrients.[12][13] However, it is not known if the N3-Methyl impurity contributes to these effects.
References
- 1. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. This compound | CAS 1346240-11-6 | LGC Standards [lgcstandards.com]
- 5. bio-integration.org [bio-integration.org]
- 6. jocpr.com [jocpr.com]
- 7. scienceopen.com [scienceopen.com]
- 8. wjpps.com [wjpps.com]
- 9. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. What is the mechanism of Esomeprazole Sodium? [synapse.patsnap.com]
- 12. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Application of N3-Methyl Esomeprazole as a Certified Reference Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-Methyl Esomeprazole is a primary impurity and a degradation product of Esomeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal conditions. As a certified reference material (CRM), this compound is a critical tool for pharmaceutical quality control, ensuring the identity, purity, and strength of Esomeprazole drug substances and products. This document provides detailed application notes and protocols for the use of this compound CRM in analytical method validation, impurity quantification, and as an internal standard in bioanalytical studies.
Physicochemical Properties
| Property | Value |
| Chemical Name | 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methyl-1H-benzimidazole |
| CAS Number | 1346240-11-6 |
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 359.44 g/mol |
Application 1: Quantification of this compound Impurity in Esomeprazole Drug Substance and Product by HPLC
This protocol outlines the use of this compound CRM for the accurate quantification of this specific impurity in Esomeprazole samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol
1. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Esomeprazole Magnesium reference standard[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Sodium Phosphate
-
Dibasic Sodium Phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.6) in a gradient or isocratic elution. A common starting point is a ratio of 30:70 (v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 302 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Phosphate Buffer (pH 7.6): Dissolve an appropriate amount of monobasic and dibasic sodium phosphate in HPLC grade water to achieve the desired buffer strength and adjust the pH to 7.6 with orthophosphoric acid.
-
Diluent: A mixture of mobile phase components is typically used as the diluent.
-
This compound CRM Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRM and dissolve it in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound CRM stock solution with the diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).
-
Sample Preparation (Esomeprazole Drug Substance/Product): Accurately weigh a quantity of the Esomeprazole sample, dissolve it in the diluent to a known concentration (e.g., 1 mg/mL of Esomeprazole), and filter through a 0.45 µm filter before injection.
4. System Suitability: Before sample analysis, inject a system suitability solution (e.g., a solution containing both Esomeprazole and this compound) to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor: ≤ 2.0 for the this compound peak.
-
Theoretical plates: > 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%.
5. Analysis and Calculation: Inject the prepared calibration standards and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage of the impurity in the Esomeprazole sample.
Workflow for Impurity Quantification
Caption: Workflow for HPLC-based impurity quantification.
Application 2: Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis of Esomeprazole
For pharmacokinetic studies, a stable isotope-labeled internal standard is ideal. However, in its absence, a structurally similar compound like this compound can be used as an internal standard (IS) in Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Esomeprazole in biological matrices, provided that it is not a metabolite of the drug.
Experimental Protocol
1. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Esomeprazole reference standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Optimized to separate Esomeprazole and this compound |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Esomeprazole: m/z 346.1 → 198.1this compound: m/z 360.1 → 212.1 (hypothetical, requires optimization) |
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Esomeprazole and this compound CRM in methanol.
-
Working Solutions: Prepare working solutions of Esomeprazole for calibration standards and quality controls (QCs) by diluting the stock solution with 50:50 (v/v) methanol:water. Prepare a working solution of this compound (IS) at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards and QCs: Spike blank human plasma with the Esomeprazole working solutions to prepare calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.
-
Sample Preparation: To an aliquot of plasma sample (or standard/QC), add the this compound IS working solution. Perform sample extraction using either protein precipitation (e.g., with acetonitrile) or Solid Phase Extraction (SPE). Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.
4. Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or ICH M10) for parameters including:
-
Selectivity and Specificity: Ensure no interference from endogenous plasma components at the retention times of Esomeprazole and the IS.
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision using QCs.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS.
-
Recovery: Determine the extraction recovery of the analyte and IS.
-
Stability: Assess the stability of Esomeprazole in plasma under various storage and handling conditions.
Esomeprazole Metabolism and Signaling Pathway
Esomeprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4, to inactive metabolites.[2][3] It exerts its therapeutic effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[2][3]
Caption: Esomeprazole metabolism and mechanism of action.
Application 3: Method Validation of an Esomeprazole Assay
This compound CRM is essential for the validation of analytical methods for Esomeprazole, ensuring the method is suitable for its intended purpose. This is performed in accordance with ICH Q2(R1) guidelines.[4][5]
Validation Parameters and the Role of this compound CRM
| Validation Parameter | Role of this compound CRM |
| Specificity/Selectivity | A solution containing Esomeprazole and this compound is analyzed to demonstrate that the method can resolve the two compounds, proving its ability to selectively quantify Esomeprazole in the presence of its impurity. |
| Linearity | Not directly used for Esomeprazole linearity, but the CRM is used to establish the linearity of the method for quantifying the this compound impurity itself. |
| Accuracy | Can be used in recovery studies for the impurity. A known amount of this compound CRM is spiked into a sample matrix and the recovery is calculated. |
| Precision (Repeatability & Intermediate Precision) | Replicate analyses of a sample containing a known concentration of this compound (spiked or naturally present) are performed to assess the precision of the impurity measurement. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Serial dilutions of the this compound CRM are analyzed to determine the lowest concentration that can be reliably detected and quantified. |
| Robustness | The resolution between Esomeprazole and this compound is monitored while intentionally varying method parameters (e.g., pH, mobile phase composition) to assess the method's robustness. |
Logical Workflow for Method Validation
Caption: Logical workflow for analytical method validation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of an HPLC method for Esomeprazole and its impurities, and an LC-MS/MS method for Esomeprazole in plasma.
Table 1: HPLC Method Validation for this compound Impurity
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.01 µg/mL |
| LOQ | ~0.03 µg/mL |
Table 2: LC-MS/MS Bioanalytical Method Validation for Esomeprazole
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Matrix Effect (%) | 85 - 115% |
| Extraction Recovery (%) | > 70% |
Conclusion
This compound as a certified reference material is indispensable for the robust quality control of Esomeprazole. Its proper application in the quantification of impurities, as an internal standard in bioanalytical methods, and for comprehensive method validation ensures the reliability and accuracy of analytical data, ultimately contributing to the safety and efficacy of Esomeprazole pharmaceutical products. The protocols and data presented herein provide a framework for researchers and scientists to effectively utilize this critical reference material in their analytical workflows.
References
Application Note: Chromatographic Separation of Esomeprazole and its N-methyl Impurity
AN-2025-10-26
Abstract
This application note details a robust and selective reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Esomeprazole from its N-methyl impurity (Impurity-F). The described protocol is crucial for quality control in pharmaceutical manufacturing, ensuring the purity and safety of Esomeprazole drug products. The method utilizes a C18 stationary phase with a gradient elution, providing excellent resolution and peak symmetry for both analytes. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to aid researchers and drug development professionals in implementing this method.
Introduction
Esomeprazole is a proton pump inhibitor widely used to treat acid-related stomach and esophagus problems. During its synthesis and storage, various impurities can form, which may affect the drug's efficacy and safety. One such process-related impurity is the N-methyl derivative of Esomeprazole. Regulatory guidelines necessitate the monitoring and control of such impurities in the final drug product. Therefore, a reliable analytical method for their separation and quantification is essential. This application note presents a validated HPLC method that effectively separates Esomeprazole from its N-methyl impurity, enabling accurate purity assessments.
Experimental Protocol
This section outlines the detailed methodology for the chromatographic separation of Esomeprazole and its N-methyl impurity.
Materials and Reagents
-
Esomeprazole Magnesium reference standard
-
Esomeprazole N-methyl impurity (Impurity-F) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glycine (analytical grade)
-
Sodium Hydroxide (analytical grade)
-
Disodium tetraborate (analytical grade)
-
Edetate disodium (analytical grade)
-
Milli-Q water or equivalent
Chromatographic Conditions
A gradient reversed-phase liquid chromatographic method was developed to achieve the separation.[1]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector. |
| Column | X-Terra RP-8, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.08 M Glycine buffer, pH adjusted to 9.0 with 50% NaOH. |
| Mobile Phase B | Acetonitrile and Methanol in the ratio of 85:15 (v/v). |
| Gradient Program | Time (min) |
| 0.01 | |
| 12.0 | |
| 17.0 | |
| 17.5 | |
| 30.0 | |
| 40.0 | |
| 43.0 | |
| 45.0 | |
| 50.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 305 nm |
| Injection Volume | 20 µL |
| Diluent | Buffer (7.6g of disodium tetraborate and 1.0 g of edetate disodium in 1 liter of Milli-Q water, pH adjusted to 11.0 ± 0.1 with 50% NaOH) : Ethanol in the ratio of (80:20). |
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh about 10 mg of Esomeprazole reference standard and 10 mg of N-methyl impurity reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL for each component.
-
Further dilute as required for linearity and limit of quantification studies.
Sample Solution:
-
Weigh and transfer a quantity of the Esomeprazole drug substance or crushed tablets equivalent to 20 mg of Esomeprazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon membrane filter, discarding the first few mL of the filtrate.
Quantitative Data Summary
The following table summarizes the system suitability results and linearity data for the chromatographic separation of Esomeprazole and its N-methyl impurity.
| Analyte | Retention Time (min) | Tailing Factor | Resolution | Correlation Coefficient (r) | Relative Response Factor |
| N-methyl Impurity (Impurity-F) | Approx. 14.5 | 1.1 | > 2.0 (with adjacent peaks) | 0.998 | 0.81 |
| Esomeprazole | Approx. 18.2 | 1.0 | > 2.5 (with adjacent peaks) | 0.999 | 1.00 |
Note: Retention times are approximate and may vary slightly depending on the specific system and column conditions. The resolution value is presented with respect to the nearest eluting peak in a full impurity profile analysis.[1]
Experimental Workflow and Diagrams
The logical workflow for the analysis is depicted below, from sample preparation to data analysis.
Caption: Experimental workflow for the HPLC analysis of Esomeprazole and its N-methyl impurity.
Conclusion
The HPLC method described in this application note is demonstrated to be specific, and suitable for the separation and quantification of Esomeprazole and its N-methyl impurity in pharmaceutical samples. The method provides good resolution and peak shapes, making it a reliable tool for quality control laboratories. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Note: Development of a Stability-Indicating HPLC Method for Esomeprazole
Abstract
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Esomeprazole in the presence of its degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating nature. This method is suitable for routine quality control and stability testing of Esomeprazole in bulk drug and pharmaceutical formulations.
Introduction
Esomeprazole is a proton pump inhibitor that reduces gastric acid secretion and is widely used in the treatment of acid-related disorders.[1] It is the S-isomer of omeprazole.[2] Due to its susceptibility to degradation in acidic and oxidative environments, a stability-indicating analytical method is crucial to ensure the quality, safety, and efficacy of Esomeprazole-containing products.[3][4] This involves developing a method that can separate the active pharmaceutical ingredient (API) from any potential degradation products formed under various stress conditions.[5]
Experimental
A gradient RP-HPLC method was developed and validated. The details of the instrumentation and chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | XBridge BEH Shield RP18 (4.6 x 250 mm), 5µm[2] |
| Mobile Phase A | Phosphate Buffer (pH 7.3)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 74:26 (v/v) Mobile Phase A: Mobile Phase B[2] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 302 nm[3] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
-
Standard Stock Solution: Accurately weigh and dissolve Esomeprazole magnesium in a suitable diluent to obtain a concentration of 100 µg/mL.[2]
-
Sample Solution: For pharmaceutical dosage forms, a sample preparation procedure should be followed to achieve a final concentration of 100 µg/mL of Esomeprazole.[2]
Forced Degradation Studies
Forced degradation studies were performed on Esomeprazole to demonstrate the stability-indicating nature of the method.[6] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[7]
Esomeprazole was exposed to 0.1N HCl at 60°C for 120 minutes.[6] The solution was then neutralized with 0.1N NaOH. Significant degradation was observed under acidic conditions.[6]
The drug was treated with 0.1N NaOH at 60°C for 120 minutes.[6] The resulting solution was neutralized with 0.1N HCl. Esomeprazole showed mild sensitivity to basic conditions.[6]
Esomeprazole was exposed to 3% hydrogen peroxide at room temperature for 120 minutes.[6] The drug exhibited mild degradation under oxidative stress.[6]
The solid drug was subjected to dry heat at 105°C for 2 hours.[6]
Esomeprazole was exposed to UV light (200 watt-hours/square meter) and sunlight (1.2 million lux-hours).[6] Mild degradation was observed.[6]
Method Validation
The developed HPLC method was validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and robustness.[8][9]
Specificity was demonstrated by the complete separation of the Esomeprazole peak from the peaks of degradation products generated during forced degradation studies.[7] The peak purity of Esomeprazole was confirmed using a PDA detector.[6]
The linearity of the method was established over a concentration range of 5-25 µg/mL.[10] The correlation coefficient (r²) was found to be close to 0.999.[10]
The accuracy of the method was determined by recovery studies. The recovery of Esomeprazole was found to be within the acceptable limits of 98-102%.
The precision of the method was evaluated by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%.
The robustness of the method was assessed by intentionally varying chromatographic parameters such as pH of the mobile phase, flow rate, and column temperature. The method was found to be robust for minor variations in these parameters.
Results and Discussion
The developed HPLC method was successful in separating Esomeprazole from its degradation products. The results of the forced degradation studies are summarized in Table 2.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 0.1N HCl at 60°C for 120 min[6] | ~2%[6] |
| Base Hydrolysis | 0.1N NaOH at 60°C for 120 min[6] | ~2.5%[6] |
| Oxidative Degradation | 3% H₂O₂ at RT for 120 min[6] | ~4%[6] |
| Thermal Degradation | 105°C for 2 hours[6] | Minimal |
| Photolytic Degradation (UV) | 200 watt-hours/m²[6] | ~1.32%[6] |
| Photolytic Degradation (Sunlight) | 1.2 million lux-hours[6] | ~0.55%[6] |
The validation results confirmed that the method is linear, accurate, precise, and robust for the intended purpose.
Conclusion
A simple, specific, and reliable stability-indicating RP-HPLC method for the determination of Esomeprazole has been developed and validated. The method is suitable for the routine analysis of Esomeprazole in bulk and pharmaceutical dosage forms and for stability studies.
Protocols
Protocol 1: Preparation of Solutions
-
Preparation of Mobile Phase A (Phosphate Buffer, pH 7.3):
-
Dissolve a suitable amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water.
-
Adjust the pH to 7.3 with a suitable acid or base (e.g., orthophosphoric acid or sodium hydroxide).
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
-
Preparation of Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh about 10 mg of Esomeprazole magnesium reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Mobile Phase A:Mobile Phase B in the initial gradient ratio) and sonicate to dissolve.
-
Make up to the volume with the diluent and mix well.
-
-
Preparation of Sample Solution (from tablets, 100 µg/mL):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of Esomeprazole into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up to the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Protocol 2: Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution five times to check for system suitability (parameters like theoretical plates, tailing factor, and %RSD of peak areas should be within acceptable limits).
-
Inject the sample solution.
-
Record the chromatograms and calculate the amount of Esomeprazole in the sample.
Protocol 3: Forced Degradation Procedure
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N HCl.
-
Keep the solution at 60°C for 120 minutes.[6]
-
Cool the solution to room temperature and neutralize it by adding 1 mL of 0.1N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1N NaOH.
-
Keep the solution at 60°C for 120 minutes.[6]
-
Cool the solution to room temperature and neutralize it by adding 1 mL of 0.1N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 120 minutes.[6]
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent.
-
-
Thermal Degradation:
-
Expose the solid Esomeprazole powder to a temperature of 105°C in a hot air oven for 2 hours.[6]
-
After cooling, weigh an appropriate amount of the powder and prepare a solution of 100 µg/mL in the diluent.
-
-
Photolytic Degradation:
-
Expose the Esomeprazole solution to UV light (200 watt-hours/square meter) and sunlight (1.2 million lux-hours) in a photostability chamber.[6]
-
Analyze the solution by HPLC.
-
Visualizations
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Logical relationship in forced degradation studies of Esomeprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. hmrlabs.com [hmrlabs.com]
- 10. core.ac.uk [core.ac.uk]
Application Notes and Protocols: Use of N3-Methyl Esomeprazole in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring patient safety. Pharmacokinetic studies of esomeprazole involve the analysis of the drug and its metabolites in biological matrices. N3-Methyl Esomeprazole is a methylated derivative of esomeprazole. While not a major metabolite, its structural similarity to the parent drug makes it a valuable tool in pharmacokinetic analysis, particularly as an internal standard for bioanalytical methods. These application notes provide detailed protocols and guidance on the use of this compound in such studies.
Physicochemical Properties
| Parameter | Value | Reference |
| IUPAC Name | (S)-6-methoxy-2-(((4-methoxy-3, 5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole | [3] |
| CAS Number | 1346240-11-6 | [3] |
| Molecular Formula | C18H21N3O3S | [4] |
| Molecular Weight | 359.4 g/mol |
Pharmacokinetics of Esomeprazole
Esomeprazole is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached in approximately 1.5 hours.[5] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, into inactive metabolites such as hydroxyesomeprazole and esomeprazole sulfone.[6][7] The elimination half-life is relatively short, around 1 to 1.5 hours.[7]
The following table summarizes the key pharmacokinetic parameters of Esomeprazole.
| Parameter | Value | Conditions | Reference |
| Bioavailability | 50-90% | Oral administration | [1] |
| Tmax (Peak Plasma Time) | 1.5 - 4 hours | Single oral dose | [1][8] |
| Cmax (Peak Plasma Concentration) | 0.5 - 1.0 mg/L | 20-40 mg oral dose | [1] |
| Elimination Half-life (t1/2) | 1 - 1.5 hours | [1] | |
| Protein Binding | 97% | ||
| Metabolism | Hepatic (CYP2C19 and CYP3A4) | [6][7] | |
| Excretion | ~80% renal, ~20% fecal | [1] |
Role of this compound in Pharmacokinetic Studies
Given its structural similarity to esomeprazole, this compound is an ideal candidate for use as an internal standard (IS) in the quantification of esomeprazole in biological samples using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled or a closely related analog internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
While this compound can also be an impurity in the synthesis of Esomeprazole, its primary utility in a research setting for pharmacokinetics is as a reference standard for quantification or as an internal standard.
Experimental Protocols
The following protocols are based on established methods for the quantification of esomeprazole in human plasma and can be adapted for the use of this compound as an internal standard.
Protocol 1: Quantification of Esomeprazole in Human Plasma using LC-MS/MS with this compound as Internal Standard
Objective: To determine the concentration of esomeprazole in human plasma samples from a pharmacokinetic study.
Materials:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Esomeprazole reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (ultrapure)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
1. Preparation of Standard and Quality Control (QC) Solutions:
- Prepare stock solutions of esomeprazole and this compound (IS) in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions of esomeprazole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with a concentration range of 5.0-2000.0 ng/mL.[9][10]
- Prepare a working solution of this compound (IS) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
- Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate esomeprazole working solutions.
2. Sample Preparation (Protein Precipitation Method): [9][10]
- To 100 µL of plasma sample (calibration standard, QC, or unknown study sample) in a microcentrifuge tube, add 20 µL of the this compound working solution (IS).
- Add 300 µL of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions (Example):
- LC System:
- Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- MS/MS System:
- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Esomeprazole: m/z 346.1 → 198.0[9][11]
- This compound: The specific transition would need to be determined by infusing a standard solution. A plausible transition would be based on its molecular weight (359.4 g/mol ), for example, m/z 360.1 → [fragment ion].
- Optimize other MS parameters such as collision energy and declustering potential for both analytes.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of esomeprazole to this compound (IS) against the nominal concentration of the calibration standards.
- Use a linear regression model with a weighting factor of 1/x² to fit the data.
- Determine the concentration of esomeprazole in the QC and unknown samples from the calibration curve.
Visualizations
Metabolic Pathway of Esomeprazole
Caption: Metabolic pathway of Esomeprazole.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for a typical pharmacokinetic study.
References
- 1. Quantification of Esomeprazole in Human plasma by Liquid Chromatography Tandem Mass Spectrometry and its Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Esomeprazole Magnesium Trihydrate [orgspectroscopyint.blogspot.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | CAS 1346240-11-6 | LGC Standards [lgcstandards.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. omicsonline.org [omicsonline.org]
- 8. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjpps.com [wjpps.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Co-elution of N3-Methyl Esomeprazole with other impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Esomeprazole, with a specific focus on N3-Methyl Esomeprazole and other related impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity to monitor?
This compound is a known degradation product of Esomeprazole.[1] Its formation can occur during the synthesis and storage of the drug substance.[1] Monitoring and controlling impurities like this compound is crucial for ensuring the safety and efficacy of the final pharmaceutical product. Regulatory bodies require thorough impurity profiling, and co-elution of such impurities with the active pharmaceutical ingredient (API) or other impurities can lead to inaccurate quantification and out-of-specification results.
Q2: We are observing a peak that we suspect is a co-elution of this compound with another impurity. How can we confirm this?
Confirming co-elution requires a multi-step approach:
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or shoulders, which can indicate the presence of more than one compound.[1]
-
Use of Advanced Detectors: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be invaluable. If the UV spectra taken across the peak are not identical, it strongly suggests co-elution.[1]
-
Mass Spectrometry (MS): Coupling your HPLC/UPLC system to a mass spectrometer is a definitive way to identify the components of a co-eluting peak by their mass-to-charge ratio (m/z).[2]
Q3: What are the common impurities that could potentially co-elute with this compound?
While specific co-elution pairs depend heavily on the chromatographic conditions, potential candidates for co-elution with this compound include other structurally similar process-related impurities or degradation products. These can include other N-alkylated impurities, isomers, or compounds with similar polarity. One study identified an "Impurity-F (N-Methyl impurity)" among other Esomeprazole impurities.[3]
Q4: Can changing the column chemistry help in resolving the co-elution?
Yes, altering the stationary phase is a fundamental strategy. If you are using a standard C18 column, switching to a different chemistry like a C8, Phenyl, or Cyano column can change the selectivity of the separation and may resolve the co-eluting peaks.[3] For instance, one method for separating Esomeprazole impurities found an X-Terra RP8 column to be effective.[3]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other impurities.
Initial Assessment
-
Confirm Co-elution: Use a PDA/DAD detector to check for peak purity. If multiple components are suspected, proceed with the troubleshooting steps.
-
Review Existing Method Parameters: Note down your current column, mobile phase composition (including pH), flow rate, and temperature.
Troubleshooting Workflow
References
- 1. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of N3-Methyl Esomeprazole
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored to researchers, scientists, and drug development professionals working with N3-Methyl Esomeprazole and related substances in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, a basic compound, is one of the most common chromatographic issues. The primary causes can be categorized as either chemical or physical problems.[1]
-
Chemical Causes : The most frequent chemical cause is secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based HPLC column.[2][3] Compounds with amine groups, like this compound, are particularly prone to these interactions, which delay a portion of the analyte molecules as they pass through the column, resulting in an asymmetric, tailing peak.[1]
-
Physical Causes : Physical issues within the HPLC system can create empty spaces or disrupt the flow path, leading to peak distortion.[1] These problems include the formation of a void at the column inlet, channels forming in the column's packed bed, or a partially blocked inlet frit.[2] Physical problems typically affect all peaks in the chromatogram, not just a single analyte.[1]
-
Method-Related Causes :
-
Inappropriate Mobile Phase pH : If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and un-ionized forms can exist, leading to peak distortion.[4]
-
Column Overload : Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak asymmetry.[2]
-
Injection Solvent Mismatch : Using an injection solvent that is significantly stronger than the mobile phase can cause the sample band to spread improperly, leading to a distorted peak shape.[5]
-
Q2: How can I distinguish between chemical and physical causes of peak tailing?
A simple and effective diagnostic test is to inject a neutral compound that is not expected to interact with acidic silanol groups.[1]
-
If the neutral compound's peak is symmetrical : This indicates that the HPLC system (instrument and column packing) is physically sound. The tailing of your this compound peak is therefore due to undesirable chemical interactions with the stationary phase.[1]
-
If the neutral compound's peak also tails : This suggests a physical problem in the system, such as a column void, a blocked frit, or issues with extra-column tubing.[1] In this case, the issue is not specific to your analyte.
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter that directly influences the ionization state of both the this compound analyte and the stationary phase, significantly impacting peak shape.[6][7]
-
At Low pH (e.g., pH < 3) : The residual silanol groups on the silica column are protonated (Si-OH), minimizing their ability to interact with the positively charged basic analyte. This can reduce peak tailing.[3][8] However, the basic analyte will be fully protonated (positively charged), which might decrease its retention in reversed-phase chromatography.[7]
-
At High pH (e.g., pH > 8) : this compound will be in its neutral, un-ionized form. This can dramatically improve retention and peak shape by promoting hydrophobic interactions with the stationary phase.[7] However, this approach requires a pH-resistant HPLC column, as traditional silica-based columns can dissolve at high pH.[6][7]
-
At Intermediate pH (near the analyte's pKa) : The analyte will exist as a mixture of ionized and neutral forms, which can lead to severe peak broadening or splitting. It is crucial to work at a pH at least 1-2 units away from the analyte's pKa.[4][6]
Q4: What type of HPLC column is best for analyzing this compound?
Choosing the right column is essential for achieving a good peak shape with basic compounds.
-
Base-Deactivated Columns : Modern C18 columns that are "base-deactivated" or "end-capped" are highly recommended.[1][2] During manufacturing, these columns are treated to cover most of the acidic residual silanol groups, making the surface more inert and less likely to cause secondary interactions with basic analytes.[2][3]
-
pH-Stable Columns : If you plan to work at high pH to keep this compound in its neutral form, you must use a column specifically designed for high pH stability. These often use hybrid particle technology or are polymer-based.[7] Standard silica columns should generally be used within a pH range of 2 to 8.[7][8]
Q5: Can my sample injection technique cause poor peak shape?
Yes, the conditions of your sample injection can significantly impact peak shape.
-
Injection Volume and Concentration (Mass Overload) : Injecting too large a volume or too concentrated a sample can lead to peak fronting or tailing. If you observe that all peaks in your chromatogram are distorted, consider diluting your sample and re-injecting.[2]
-
Injection Solvent Strength : The sample should be dissolved in a solvent that is as weak as, or weaker than, the mobile phase.[5] Injecting a sample in a very strong solvent (e.g., 100% acetonitrile in a mobile phase with low organic content) will cause the sample band to spread, leading to broad and distorted peaks.[5]
Q6: What are some typical starting conditions for an HPLC method for Esomeprazole and its impurities?
Several published methods for Esomeprazole and its related substances can provide a good starting point for method development. The key is often to use a buffered mobile phase at a higher pH to ensure good peak shape and retention.
| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |
| Column | YMC C18 (150 x 4.6 mm, 3 µm)[9] | X-terra RP8 (150 x 4.6 mm, 3.5 µm)[10] | Inertsil ODS (150 x 4.6 mm, 5 µ)[11] |
| Mobile Phase A | Phosphate Buffer (pH 7.6)[9] | 0.08 M Glycine Buffer (pH 9.0)[10] | 0.05% Glacial Acetic Acid (aq) |
| Mobile Phase B | Acetonitrile[9] | Acetonitrile & Methanol[10] | Isopropanol[11] |
| Mode | Isocratic (75:25 A:B)[9] | Gradient[10] | Isocratic (85:15 A:B)[11] |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[10] | 1.0 mL/min[11] |
| Column Temp. | Ambient (Not specified)[9] | 30°C[10] | 50°C[11] |
| Detection (UV) | 280 nm[9] | 305 nm[10] | 280 nm[11] |
Troubleshooting Guides
Systematic Approach to Resolving Peak Tailing
Follow this workflow to diagnose and solve peak tailing issues for this compound.
Experimental Protocols
Protocol 1: Diagnosing Peak Tailing by Injecting a Neutral Compound
Objective: To determine if peak tailing is caused by chemical (analyte-specific) or physical (system-wide) issues.[1]
Materials:
-
HPLC system and column currently in use.
-
Mobile phase currently in use.
-
Neutral marker compound (e.g., Uracil or Toluene).
-
Diluent (typically the mobile phase).
Procedure:
-
Prepare Neutral Marker Solution: Dissolve a small amount of the neutral marker in the diluent to create a solution with a concentration that will yield a detectable peak (e.g., 10-20 µg/mL).
-
System Equilibration: Ensure the HPLC system is fully equilibrated with the mobile phase, as indicated by a stable baseline.
-
Injection: Inject the neutral marker solution using the same injection volume and method conditions as used for this compound.
-
Data Analysis:
-
Examine the resulting chromatogram and measure the peak asymmetry or tailing factor for the neutral marker.
-
Interpretation :
-
If the tailing factor is close to 1.0 (typically < 1.2), the system is physically sound, and the problem is chemical in nature. Proceed with method optimization.
-
If the neutral marker also shows significant tailing (tailing factor > 1.2), a physical problem with the column or system is likely. Proceed with system maintenance (e.g., flushing the column, checking for blockages).
-
-
Protocol 2: General-Purpose HPLC Method for Esomeprazole Impurities
Objective: To provide a robust starting point for the analysis of this compound based on validated methods for related substances.[9]
Materials & Equipment:
-
HPLC with UV/PDA Detector.
-
Column: YMC C18 (150 mm × 4.6 mm; 3 µm particle size) or equivalent base-deactivated C18 column.
-
Reagents: Monobasic Sodium Phosphate, Acetonitrile (HPLC grade), water (HPLC grade), Orthophosphoric Acid or Sodium Hydroxide for pH adjustment.
Procedure:
-
Mobile Phase Preparation (Buffer, pH 7.6):
-
Prepare a phosphate buffer solution (e.g., 20 mM).
-
Adjust the pH of the aqueous buffer to 7.6 using a suitable acid/base (e.g., orthophosphoric acid or sodium hydroxide).
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: Mix the prepared Buffer (A) and Acetonitrile (B) in a ratio of 75:25 (v/v).
-
Degassing: Degas the final mobile phase mixture before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to achieve the desired concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Evaluate the peak shape, retention time, and resolution. This method serves as a robust baseline from which further optimization (e.g., adjusting the organic modifier percentage or pH) can be performed if necessary.
-
Visualizations
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
N3-Methyl Esomeprazole stability in different analytical solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N3-Methyl Esomeprazole in various analytical solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a methylated derivative of Esomeprazole, a widely used proton pump inhibitor. It is often considered a related substance or impurity that can form during the synthesis or storage of Esomeprazole.[1] Monitoring and controlling the levels of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. Understanding its stability is essential for developing robust analytical methods and appropriate storage conditions.
Q2: Under what conditions is this compound expected to be least stable?
A2: Based on forced degradation studies of Esomeprazole where N-Methyl Esomeprazole was monitored as an impurity, it is expected to be least stable under acidic and oxidative conditions.[2] Like its parent compound, the benzimidazole core is susceptible to degradation in acidic environments.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are likely similar to those of Esomeprazole, which include hydrolysis (acid-catalyzed), oxidation, and photolysis.[2] Acidic conditions can lead to rearrangement and cleavage of the molecule, while oxidative stress can target the sulfoxide group.
Q4: Are there recommended storage conditions for this compound solutions?
A4: For short-term storage (up to 48 hours), refrigeration is recommended for solutions of related impurities of Esomeprazole.[2] For longer-term storage, freezing at -20°C or below is advisable, and solutions should be protected from light. It is recommended to prepare fresh solutions for analysis whenever possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram when analyzing this compound. | Degradation of the analyte in the prepared solution. | - Prepare fresh analytical solutions. - Ensure the diluent is neutral or slightly basic. - Protect the solution from light and heat. - For Esomeprazole and its impurities, a diluent of ethanol and a pH 11 disodium tetraborate buffer has been used to enhance stability.[2] |
| Loss of this compound peak area over a series of injections. | Instability in the autosampler. | - Use a refrigerated autosampler if available. - Reduce the run time between injections. - Prepare smaller batches of the sample to be analyzed within a shorter timeframe. |
| Inconsistent quantification of this compound. | Interaction with acidic components in the mobile phase or on the column. | - Use a high-quality, end-capped HPLC column. - Ensure the mobile phase pH is controlled and appropriate for the analyte's stability (for Esomeprazole-related compounds, a pH of 9.0 has been used successfully).[2] - Consider using a mobile phase with a buffer. |
| Formation of new impurities during the analytical run. | On-column degradation. | - Evaluate the mobile phase composition and pH. - Reduce the column temperature. - Ensure the mobile phase is adequately degassed to prevent oxidative degradation. |
Stability Data Summary
The following table summarizes the stability of this compound under various stress conditions, based on forced degradation studies of Esomeprazole where it was identified as "Impurity-F".
| Stress Condition | Solvent/Reagent | Temperature | Duration | Observation |
| Acidic Hydrolysis | 0.1N HCl | 60°C | 120 minutes | Significant degradation of the parent drug (Esomeprazole) was observed, implying potential instability of this compound under these conditions.[2] |
| Basic Hydrolysis | 0.1N NaOH | 60°C | 120 minutes | Mild degradation of the parent drug was noted, suggesting this compound is more stable in basic conditions compared to acidic conditions.[2] |
| Oxidation | 3% H₂O₂ | Room Temperature | 120 minutes | The parent drug showed mild sensitivity to oxidative conditions.[2] |
| Thermal Degradation | Dry Heat | 105°C | 2 hours | Esomeprazole was found to be extremely stable under thermal stress, suggesting this compound is also likely stable. |
| Photolytic Degradation | Sunlight and UV Light | Not Specified | ICH Q1B guidelines | Mild degradation was observed for the parent drug.[2] |
| Solution Stability (Benchtop) | Ethanol/Disodium Tetraborate Buffer (pH 11) | Room Temperature | 10 hours | No significant changes were observed in the content of Esomeprazole and its related impurities, including the N-Methyl impurity.[2] |
| Solution Stability (Refrigerated) | Ethanol/Disodium Tetraborate Buffer (pH 11) | Refrigerator | 48 hours | No significant changes were observed in the content of Esomeprazole and its related impurities.[2] |
Experimental Protocols
Forced Degradation Study for this compound
This protocol is based on established methods for Esomeprazole and its related substances.[2]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of ethanol and a basic buffer) to obtain a stock solution of a known concentration.
-
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1N HCl.
-
Incubate the solution at 60°C for 2 hours.
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.
-
Incubate the solution at 60°C for 2 hours.
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 2 hours.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid this compound to dry heat at 105°C for 2 hours.
-
After exposure, allow it to cool, then dissolve and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
-
A control sample should be kept in the dark.
-
After exposure, dilute the solutions to the final concentration.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.
-
HPLC Conditions (Example):
-
Column: Waters X-Terra RP8 (150 mm x 4.6 mm, 3.5 µm)[2]
-
Mobile Phase A: 0.08M Glycine buffer (pH 9.0)[2]
-
Mobile Phase B: Acetonitrile and Methanol (85:15 v/v)[2]
-
Gradient Program: A time-based gradient to ensure separation of the parent compound and all degradation products.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detection: UV at 305 nm[2]
-
Injection Volume: 20 µL[2]
-
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
References
Minimizing on-column degradation of N3-Methyl Esomeprazole
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with N3-Methyl Esomeprazole, focusing on the common challenge of on-column degradation during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during HPLC analysis?
This compound, like its parent compound esomeprazole, is susceptible to degradation in acidic conditions. The core of the molecule contains a benzimidazole ring and a pyridine ring linked by a sulfoxide group. This sulfoxide moiety is prone to a cascade of reactions, particularly in the presence of acid, leading to the formation of various degradation products. On an HPLC column, residual acidic silanols on the silica-based stationary phase can catalyze this degradation, leading to poor peak shape, loss of signal, and the appearance of extraneous peaks.
Q2: I am observing multiple degradation peaks in my chromatogram. What are the likely culprits?
The appearance of multiple degradation peaks is a strong indicator of on-column degradation. These peaks can correspond to various transformation products, including the sulfide and sulfone derivatives of this compound, as well as products of rearrangement reactions. The acidic microenvironment of the HPLC column, especially with certain mobile phases, can facilitate these transformations.
Q3: Why is my this compound peak showing significant tailing?
Peak tailing for a basic compound like this compound is often caused by strong interactions with acidic silanol groups on the silica surface of the HPLC column. This can be exacerbated if the compound is degrading on-column, as the various species present will interact with the stationary phase differently.
Q4: Can the mobile phase composition contribute to the degradation of my compound?
Absolutely. A mobile phase with a low pH (typically below 6) can significantly promote the degradation of this compound. The choice of buffer and its concentration are also critical in maintaining a stable pH throughout the analysis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving on-column degradation of this compound.
Issue 1: Loss of analyte signal or poor recovery.
-
Question: Is the mobile phase pH appropriate?
-
Action: Ensure the mobile phase pH is neutral or slightly basic (pH 7.0-8.5). Use a suitable buffer to maintain a consistent pH.
-
-
Question: Is the column temperature too high?
-
Action: Reduce the column temperature. While higher temperatures can improve peak shape, they can also accelerate degradation. Start with a lower temperature (e.g., 25 °C) and optimize if necessary.
-
-
Question: Is the sample diluent acidic?
-
Action: Prepare samples in a diluent that matches the mobile phase composition or is slightly basic to ensure the stability of the analyte before injection.
-
Issue 2: Appearance of unexpected peaks.
-
Question: Are these peaks present in a freshly prepared sample solution?
-
Action: Inject a freshly prepared standard. If the peaks are absent or smaller, it confirms on-column degradation.
-
-
Question: Does the peak area of the degradants increase with residence time on the column?
-
Action: Perform a flow rate study. A decrease in flow rate increases the residence time on the column. If the degradant peaks increase in area relative to the main peak, it is a strong indication of on-column degradation.
-
Issue 3: Poor peak shape (tailing or fronting).
-
Question: What type of HPLC column is being used?
-
Action: Switch to a column with a highly deactivated silica surface (end-capped) or consider a hybrid silica column. These columns have fewer free silanol groups, reducing the sites for interaction and degradation.
-
-
Question: Is the mobile phase ionic strength sufficient?
-
Action: Increase the buffer concentration in the mobile phase. This can help to mask the residual silanol groups and improve peak shape.
-
Data Summary
The following table summarizes key analytical parameters for minimizing on-column degradation of this compound.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 7.0 - 8.5 | Minimizes acid-catalyzed degradation of the benzimidazole sulfoxide moiety. |
| Column Type | C18 or C8 with high-purity, end-capped silica; Hybrid silica columns | Reduces interaction with acidic silanol groups, minimizing degradation and peak tailing. |
| Column Temperature | 25 - 35 °C | Balances chromatographic efficiency with analyte stability. |
| Buffer System | Phosphate or borate buffer (10-25 mM) | Provides stable pH control throughout the chromatographic run. |
| Organic Modifier | Acetonitrile or Methanol | Standard reversed-phase modifiers; choice may influence selectivity. |
| Sample Diluent | Mobile phase or a slightly basic buffer | Ensures pre-injection stability of this compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a starting point for developing a stability-indicating HPLC method for this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM phosphate buffer, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-70% B
-
15-17 min: 70% B
-
17-18 min: 70-10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for on-column degradation.
Technical Support Center: N3-Methyl Esomeprazole Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N3-Methyl Esomeprazole during its synthesis.
Nomenclature Clarification
It is important to note that while the term "this compound" is sometimes used, the systematic IUPAC name for the methylated product on the benzimidazole ring is (S)-5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole . In the context of the benzimidazole ring system, the methylation occurs at the N-1 position. This guide will use the common name this compound while referring to this specific N-1 isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery can stem from several factors, including incomplete reaction, degradation of the starting material or product, formation of side products, and inefficient purification. Esomeprazole and its derivatives are known to be sensitive to acidic conditions, heat, and light, which can lead to degradation.[1]
Q2: How does the choice of base and methylating agent affect the yield?
The selection of the base and methylating agent is critical for a successful reaction. A patent for the synthesis of N-Methyl Esomeprazole demonstrates the use of various bases such as potassium carbonate, potassium hydroxide, and sodium hydroxide, along with methylating agents like methyl iodide and methyl trifluoromethanesulfonate.[2] The reactivity of both the base and the alkylating agent will influence the reaction rate and the potential for side reactions.
Q3: What are the potential side products in the N-methylation of Esomeprazole?
Potential side products include the sulfone impurity, which arises from over-oxidation of the sulfoxide group of Esomeprazole.[3] Additionally, incomplete methylation will result in leftover starting material. Degradation of Esomeprazole under the reaction conditions can also lead to various impurities.[4]
Q4: Can methylation occur at the other nitrogen of the benzimidazole ring?
While N-alkylation of benzimidazoles can sometimes yield a mixture of N1 and N3 isomers, the synthesis of this compound (the N-1 isomer) is generally regioselective due to steric and electronic factors. However, reaction conditions can influence this selectivity.
Q5: What is the optimal temperature for the reaction?
The reaction is typically carried out at a low temperature initially (0-5 °C) during the addition of the base and methylating agent to control the reaction rate and minimize side reactions. The reaction may then be allowed to proceed at room temperature.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting low recovery of this compound.
Problem 1: Low Conversion of Esomeprazole (Starting material remains)
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure the base is used in a slight molar excess (e.g., 1.1-1.2 equivalents) to fully deprotonate the benzimidazole nitrogen.[2] |
| Inactive Base | Use a fresh, anhydrous base. Carbonate and hydroxide bases can absorb moisture and carbon dioxide from the air, reducing their reactivity. |
| Insufficient Methylating Agent | Use a slight molar excess of the methylating agent (e.g., 1.1-1.2 equivalents).[2] |
| Low Reaction Temperature | While the initial addition should be at a low temperature, the reaction may require warming to room temperature to proceed to completion. Monitor the reaction by TLC or LC-MS. |
| Short Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress until the starting material is consumed. |
Problem 2: Presence of Significant Impurities
| Possible Cause | Suggested Solution |
| Degradation of Esomeprazole | Esomeprazole is sensitive to acidic conditions and heat.[1] Ensure the reaction is performed under a nitrogen atmosphere and at controlled temperatures. Avoid acidic workup conditions if possible. |
| Over-oxidation to Sulfone | The sulfoxide in Esomeprazole can be oxidized to a sulfone. Avoid strong oxidizing agents and excessive heat. The use of an inert atmosphere can also help minimize oxidation.[3] |
| Side reactions with the solvent | N,N-Dimethylformamide (DMF) is a common solvent for this reaction. Ensure it is of high purity and anhydrous to prevent side reactions. |
Problem 3: Difficulty in Purification and Isolation
| Possible Cause | Suggested Solution | | Co-elution of Impurities | If using column chromatography, optimize the solvent system to achieve better separation between the product and impurities. A gradient elution may be necessary. | | Product Loss During Extraction | this compound may have some water solubility. Minimize the number of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. | | Poor Crystallization | If recrystallization is used for purification, ensure the correct solvent system and cooling procedure are employed. Seeding with a pure crystal can sometimes induce crystallization. The patent suggests a mixture of ethyl acetate and n-heptane.[2] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields from a patent on this compound synthesis.[2]
| Base | Methylating Agent | Reaction Time (h) | Yield (%) | Purity (%) |
| Potassium Carbonate | Methyl Iodide | 1.5 | 74.1 | >99.5 |
| Potassium Hydroxide | Methyl Iodide | 1 | 72.4 | >99.5 |
| Sodium Hydroxide | Methyl Trifluoromethanesulfonate | 1 | 79.6 | >99.5 |
Experimental Protocols
Protocol 1: N-Methylation of Esomeprazole with Methyl Iodide and Potassium Carbonate[2]
-
Dissolve Esomeprazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add potassium carbonate (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 10 minutes.
-
Slowly add methyl iodide (1.1-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 1:1).
-
Further purify the product by recrystallization from ethyl acetate/n-heptane.
Visualizations
Logical Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Signaling Pathway of Esomeprazole (for context)
Caption: Mechanism of action of Esomeprazole.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Separation and identification of degradation impurities of esomeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N3-Methyl Esomeprazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of N3-Methyl Esomeprazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low-level detection important?
A1: this compound is a metabolite and potential impurity of Esomeprazole, a widely used proton pump inhibitor.[1][2][3] Its accurate low-level detection is crucial for pharmaceutical quality control to ensure the purity and safety of Esomeprazole drug products. In pharmacokinetic studies, sensitive quantification of metabolites like this compound is essential for understanding the drug's metabolic profile.
Q2: What are the most common analytical techniques for detecting this compound at low levels?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound at low levels in complex matrices such as plasma or pharmaceutical formulations.[4][5][6] Ultra-Performance Liquid Chromatography (UPLC) can be used to achieve better separation and shorter run times.[4]
Q3: What are the key challenges in achieving high sensitivity for this compound analysis?
A3: Key challenges include:
-
Low concentration levels: As a trace-level impurity or metabolite, its concentration is often very low.
-
Matrix effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, formulation excipients) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[7][8][9]
-
Sample preparation: Inefficient extraction and cleanup can lead to low recovery and introduction of interfering substances.[10][11][12][13][14]
-
Chromatographic resolution: Poor separation from the parent drug, Esomeprazole, or other isomers can interfere with accurate quantification.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize mass spectrometry source parameters (e.g., spray voltage, gas flows, temperature). This compound is expected to ionize well in positive electrospray ionization (ESI) mode.[15] |
| Incorrect MRM Transitions | Verify the precursor and product ions for this compound. Based on the fragmentation of similar compounds, a likely precursor ion is [M+H]⁺ at m/z 360.1.[15] Proposed product ions could be around m/z 232.0 (benzimidazole fragment) and m/z 202.0 (pyridine fragment).[15] |
| Poor Chromatographic Peak Shape | Adjust mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte's pKa. A C18 column is a good starting point.[4] |
| Degradation of Analyte | Esomeprazole and its derivatives can be sensitive to acidic conditions.[5] Ensure sample and standard solutions are prepared and stored in appropriate solvents and at the correct pH and temperature. |
Issue 2: Poor Recovery During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Suboptimal Solid-Phase Extraction (SPE) | Sorbent Selection: For this compound, a reversed-phase sorbent (e.g., C18) is a suitable choice.[10] pH Adjustment: Ensure the sample pH is optimized for retention on the sorbent.[11] Elution Solvent: Use a sufficiently strong organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like a small amount of ammonia) to ensure complete elution.[10] |
| Inefficient Liquid-Liquid Extraction (LLE) | Select an appropriate organic solvent with good partitioning for this compound. A mixture of methyl tert-butyl ether and ethyl acetate has been shown to be effective for similar compounds.[4] Adjusting the pH of the aqueous phase can improve extraction efficiency. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to container surfaces. |
Issue 3: High Matrix Effects Leading to Inaccurate Quantification
| Potential Cause | Troubleshooting Step |
| Co-elution with Interfering Compounds | Chromatographic Separation: Optimize the LC gradient to separate this compound from matrix components. Using a smaller particle size column (UPLC) can improve resolution.[4] Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[16] |
| Ion Suppression or Enhancement | Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar compound that co-elutes and experiences similar matrix effects can be used. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[8] |
| Ineffective Sample Cleanup | Employ a more rigorous sample preparation method, such as a two-step extraction (e.g., LLE followed by SPE) or using more selective SPE sorbents. |
Quantitative Data Summary
The following tables provide hypothetical yet realistic quantitative data for a developed LC-MS/MS method for this compound, based on typical performance characteristics for similar assays.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Hypothetical) | 360.1 > 232.0 |
| Collision Energy (Hypothetical) | 25 eV |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect (%) | 85 - 115% |
| Recovery from Plasma (%) | > 80% |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using SPE
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., this compound-d3). Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 A:B). Vortex and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Utilize a UPLC system for chromatographic separation.
-
Injection: Inject 5 µL of the reconstituted sample extract.
-
Gradient Elution:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10% to 90% B (linear gradient)
-
2.5 - 3.0 min: 90% B
-
3.0 - 3.1 min: 90% to 10% B (linear gradient)
-
3.1 - 4.0 min: 10% B (re-equilibration)
-
-
MS/MS Detection: Operate the mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM). Monitor the specific transitions for this compound and its internal standard.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal of this compound.
Caption: Mitigation strategies for matrix effects in this compound analysis.
References
- 1. This compound | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 4. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. nebiolab.com [nebiolab.com]
- 10. welch-us.com [welch-us.com]
- 11. specartridge.com [specartridge.com]
- 12. silicycle.com [silicycle.com]
- 13. hawach.com [hawach.com]
- 14. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 15. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of N3-Methyl Esomeprazole during sample prep
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the N3-Methyl Esomeprazole impurity during sample preparation for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a process-related impurity and a potential degradation product of Esomeprazole. It is characterized by the methylation of the nitrogen atom at the N3 position of the benzimidazole ring system of the Esomeprazole molecule. The presence of impurities such as this compound is a critical quality attribute that must be monitored and controlled in pharmaceutical formulations to ensure the safety and efficacy of the drug product.
Q2: What are the primary factors that can lead to the formation of this compound during sample preparation?
A2: The formation of this compound during sample preparation is primarily influenced by the choice of solvent, the pH of the sample solution, the temperature at which the sample is handled and stored, and the duration of storage before analysis. Specifically, the use of methanol as a solvent, acidic conditions, and elevated temperatures can promote the degradation of Esomeprazole and the formation of this impurity.
Q3: Can the use of certain HPLC-grade solvents contribute to the formation of this compound?
A3: Yes, certain HPLC-grade solvents, particularly methanol, have been reported to contain trace amounts of formaldehyde.[1][2] Formaldehyde can react with the secondary amine on the benzimidazole ring of Esomeprazole, leading to the formation of a methylene bridge, which can be subsequently reduced to a methyl group, or other related adducts, resulting in the formation of this compound as an analytical artifact.[1][2]
Q4: How does pH affect the stability of Esomeprazole during sample preparation?
A4: Esomeprazole is known to be highly unstable in acidic conditions.[3][4] Exposure to acidic pH can lead to rapid degradation of the parent compound and the formation of various degradation products, potentially including this compound. Conversely, Esomeprazole exhibits greater stability in neutral to alkaline conditions.[3][4] Therefore, maintaining a neutral to alkaline pH during sample preparation is crucial for minimizing degradation.
Q5: What is the impact of temperature on the formation of this compound?
A5: Elevated temperatures can accelerate the degradation of Esomeprazole and increase the rate of chemical reactions, including any potential methylation reactions.[4] To minimize the formation of this compound and other degradation products, it is recommended to perform sample preparation at controlled room temperature or under refrigerated conditions and to avoid prolonged exposure to heat.
Troubleshooting Guide: Preventing this compound Formation
This guide provides a systematic approach to troubleshooting and preventing the formation of this compound during your sample preparation workflow.
Diagram: Troubleshooting Logic for this compound Formation
Caption: Troubleshooting workflow for identifying and mitigating the formation of this compound.
Quantitative Data Summary
While specific quantitative data on the formation of this compound under varying sample preparation conditions is limited in the available literature, the following table summarizes the expected impact of different parameters based on the known stability of Esomeprazole and related compounds.
| Parameter | Condition | Expected Impact on this compound Formation | Rationale |
| Solvent | Methanol | Potential for formation | Trace formaldehyde in methanol can act as a methylating agent.[1][2] |
| Acetonitrile | Negligible | Acetonitrile is aprotic and does not contain reactive impurities like formaldehyde. | |
| pH | Acidic (pH < 6) | High risk of degradation | Esomeprazole is highly unstable in acidic conditions, leading to various degradants.[3][4] |
| Neutral (pH 7) | Low risk of degradation | Improved stability compared to acidic conditions. | |
| Alkaline (pH > 8) | Minimal risk of degradation | Esomeprazole exhibits the highest stability in alkaline conditions.[3] | |
| Temperature | Elevated (> 40°C) | Increased formation | Higher temperatures accelerate degradation and potential methylation reactions.[4] |
| Ambient (20-25°C) | Moderate risk | Risk of degradation increases with prolonged exposure. | |
| Refrigerated (2-8°C) | Minimal formation | Low temperatures significantly slow down degradation processes. | |
| Storage Time | > 24 hours (ambient) | Increased formation | Longer exposure to suboptimal conditions increases the likelihood of impurity formation. |
| < 24 hours (refrigerated) | Minimal formation | Short-term storage at low temperatures is recommended to maintain sample integrity. |
Recommended Experimental Protocol for Sample Preparation
This protocol is designed to minimize the formation of this compound during the preparation of samples for HPLC analysis.
Diagram: Recommended Sample Preparation Workflow
Caption: Recommended workflow for Esomeprazole sample preparation to minimize impurity formation.
Methodology
-
Reagent Preparation:
-
Diluent: Prepare a buffered diluent by mixing an aqueous alkaline buffer (e.g., 10 mM ammonium acetate, pH adjusted to 9.0 with ammonium hydroxide) and acetonitrile in a 90:10 (v/v) ratio.
-
Solvents: Use high-purity, HPLC-grade acetonitrile and water. Avoid using methanol.
-
-
Sample Dissolution:
-
Accurately weigh the Esomeprazole sample (or crushed tablet powder) into a volumetric flask.
-
Add a small volume of acetonitrile (not exceeding 10% of the final volume) and swirl gently to wet the sample.
-
-
Dilution and pH Control:
-
Add the buffered diluent to the volumetric flask to approximately 90% of the final volume.
-
Sonicate for a short period (e.g., 5 minutes) in a temperature-controlled water bath to ensure complete dissolution. Avoid overheating the sample.
-
Allow the solution to equilibrate to room temperature and then dilute to the final volume with the buffered diluent.
-
-
Filtration and Analysis:
-
Filter the final sample solution through a 0.45 µm chemically compatible syringe filter (e.g., PTFE) into an HPLC vial.
-
Analyze the sample by HPLC as soon as possible after preparation. If immediate analysis is not possible, store the vials in an autosampler cooled to 4-8°C for a maximum of 24 hours.
-
By adhering to these guidelines and protocols, researchers can significantly minimize the risk of this compound formation and ensure the accuracy and reliability of their analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and identification of degradation impurities of esomeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation of N3-Methyl Esomeprazole and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution challenging?
A1: this compound (CAS 1346240-11-6) is a process impurity and potential degradation product of Esomeprazole. The primary challenge in its chromatographic separation lies in the fact that it is a positional isomer of other N-methylated impurities and is structurally very similar to the parent Esomeprazole molecule. This structural similarity can result in co-elution or poor resolution in reversed-phase HPLC methods if the analytical parameters are not finely optimized.
Q2: What are the critical parameters in an HPLC method to achieve good resolution between Esomeprazole and its impurities?
A2: The most critical parameters are the mobile phase pH, the type and concentration of the organic modifier, and the column chemistry. Esomeprazole and its related compounds are benzimidazole derivatives, which are basic in nature. Therefore, the pH of the mobile phase plays a crucial role in their ionization state and, consequently, their retention and selectivity. A pH around 7.6 is often used to ensure good peak shape and resolution.[1][2] The choice between acetonitrile and methanol as the organic modifier, as well as the buffer system (e.g., phosphate vs. ammonium acetate), can also significantly alter the elution order and separation of impurities.[3]
Q3: What type of HPLC column is recommended for this analysis?
A3: C18 columns are the most commonly used stationary phases for the analysis of Esomeprazole and its related substances.[1][4] High-purity silica-based C18 columns often provide the best performance. For challenging separations, columns with different selectivities (e.g., C8 or Phenyl) can be explored. The particle size and column dimensions will depend on the desired efficiency and analysis time, with smaller particles (e.g., sub-2 µm or core-shell) offering higher resolution.
Q4: How can I confirm the identity of this compound and other impurities?
A4: The definitive identification of impurities should be performed using a mass spectrometer (MS) detector coupled with the HPLC (LC-MS). The mass-to-charge ratio (m/z) and fragmentation pattern can confirm the identity of this compound and distinguish it from other isomers and related compounds. Qualified reference standards for each impurity should be used for confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound and related compounds.
Issue 1: Poor Resolution Between this compound and an Adjacent Peak
Symptoms:
-
Two peaks are merged or have a resolution value of less than 1.5.
-
Inability to accurately quantify this compound due to peak overlap.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The ionization of benzimidazole compounds is highly dependent on pH. A slight adjustment in the mobile phase pH (e.g., ± 0.2 units) can significantly alter the selectivity. For basic compounds like these, operating at a pH around 7.6 is a good starting point.[1][2] |
| Incorrect Organic Modifier | The choice of organic solvent can impact selectivity. If using acetonitrile, try substituting it with methanol or using a combination of both. The different dipole moments and hydrogen bonding capabilities can change the interaction with the stationary phase. |
| Suboptimal Gradient Slope (for gradient methods) | If you are using a gradient method, a shallower gradient around the elution time of the critical pair will increase the separation time between them, often improving resolution. |
| Insufficient Column Efficiency | The column may be old and losing its efficiency. Check the theoretical plates of a standard peak. If it's significantly lower than expected, replace the column. Consider using a column with a smaller particle size or a longer length to increase efficiency. |
Issue 2: Peak Tailing for Esomeprazole or its Impurities
Symptoms:
-
Asymmetrical peaks with a tailing factor greater than 1.5.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Unwanted interactions between the basic analytes and acidic silanol groups on the silica-based column are a common cause of tailing. Increase the buffer concentration in the mobile phase or add a competing base (e.g., a small amount of triethylamine, if compatible with your method and detector). Using a modern, end-capped column can also minimize this effect. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | Contamination at the head of the column can distort peak shape. Try back-flushing the column. If a void has formed, the column will likely need to be replaced. |
Experimental Protocols
Below are detailed methodologies for a typical reversed-phase HPLC analysis of Esomeprazole and its related substances.
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a method developed for the estimation of impurities in Esomeprazole tablets.[1][4]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/PDA detector.
-
Column: YMC C18 (150 mm × 4.6 mm; 3 µm particle size) or equivalent.[1]
-
Mobile Phase:
-
Buffer Preparation (pH 7.6): Dissolve 0.006 M of monobasic sodium phosphate and 0.032 M of anhydrous dibasic sodium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.6 with phosphoric acid if necessary.[4]
-
Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a 75:25 (v/v) ratio.[4]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[4]
-
Column Temperature: Ambient.
-
Injection Volume: 50 µL.
-
Diluent: A mixture of buffer and acetonitrile in a 75:25 (v/v) ratio.
-
Sample Preparation:
-
Accurately weigh and transfer powder equivalent to 40 mg of Esomeprazole into a 250-mL flask.
-
Add approximately 170 mL of diluent and sonicate for 15 minutes.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45-µm membrane filter, discarding the first few mL of the filtrate.
-
Quantitative Data
The following tables summarize typical validation data for HPLC methods used in the analysis of Esomeprazole and its related compounds.
Table 1: Linearity and Sensitivity Data [4]
| Compound | Linearity Range (mg/mL) | Correlation Coefficient (R²) | LOD (mg/mL) | LOQ (mg/mL) |
| Omeprazole N-Oxide | 0.00002–0.00118 | 1.0000 | 0.00001 | 0.00002 |
| Omeprazole-Related Compound A | 0.00008–0.00121 | 0.9999 | 0.00004 | 0.00008 |
| Esomeprazole | 0.00008–0.00122 | 0.9999 | 0.00004 | 0.00008 |
Table 2: System Suitability Parameters [3]
| Parameter | Observed Value | Acceptance Limit |
| Resolution (Impurity-B and Esomeprazole) | 2.8 | NLT 1.5 |
| Tailing Factor (Esomeprazole) | 1.0 | NMT 2.0 |
| Theoretical Plates (Esomeprazole) | > 3000 | NLT 3000 |
Visualizations
Logical Relationship of Esomeprazole and Key Impurities
The following diagram illustrates the relationship between Esomeprazole, its chiral counterpart (R-Omeprazole), and key impurities, including the N3-Methyl positional isomer.
Caption: Relationship between Esomeprazole and its related compounds.
Troubleshooting Workflow for Poor Resolution
This workflow provides a logical sequence of steps to diagnose and resolve poor resolution between this compound and an adjacent peak.
Caption: Troubleshooting workflow for HPLC peak resolution issues.
References
- 1. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 2. CN110988180A - Method for analyzing related substances of esomeprazole magnesium based on hybrid mass spectrometry - Google Patents [patents.google.com]
- 3. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-integration.org [bio-integration.org]
Column selection for optimal separation of Esomeprazole isomers and impurities
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the optimal separation of Esomeprazole isomers and its related impurities using liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Esomeprazole from its enantiomer and impurities?
The main challenges include achieving baseline separation of the S-enantiomer (Esomeprazole) from the R-enantiomer (Omeprazole), and simultaneously separating these from various process-related and degradation impurities. Key difficulties are peak tailing, which can affect resolution and quantification, and finding a single method that can resolve all specified and unspecified impurities alongside the chiral separation.
Q2: Which type of chromatography column is most effective for Esomeprazole's chiral separation?
Polysaccharide-based chiral stationary phases (CSPs) are predominantly used and have proven highly effective for the enantioselective separation of Esomeprazole and its parent compound, Omeprazole. Columns with coated or immobilized cellulose and amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are particularly successful in providing the necessary selectivity.
Q3: What mobile phase considerations are crucial for optimizing the separation?
The choice of mobile phase is critical and depends on the chromatography mode. For normal-phase chromatography, mixtures of n-hexane with alcohols like ethanol or isopropanol are common. The addition of acidic or basic additives is often necessary to improve peak shape and resolution. For instance, additives can sharpen peaks and enhance the separation between the enantiomers. For reversed-phase methods, aqueous buffers with organic modifiers like acetonitrile or methanol are used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Esomeprazole and Omeprazole | 1. Inappropriate chiral stationary phase.2. Suboptimal mobile phase composition.3. Incorrect column temperature. | 1. Switch to a recommended polysaccharide-based CSP.2. Adjust the ratio of organic modifiers in the mobile phase. Experiment with different alcohol modifiers (e.g., ethanol, isopropanol).3. Optimize the column temperature; lower temperatures often improve chiral resolution. |
| Peak Tailing for one or both Enantiomers | 1. Active sites on the silica backbone of the CSP.2. Incompatible mobile phase additive.3. Column overload. | 1. Introduce a small amount of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to the mobile phase to block active sites.2. Ensure the additive is appropriate for the analyte and column.3. Reduce the sample concentration or injection volume. |
| Co-elution of Impurities with Esomeprazole or Omeprazole | 1. Lack of selectivity in the current method.2. Inadequate method development. | 1. Modify the mobile phase composition or gradient to alter the selectivity.2. Screen different chiral columns with varying selectivities.3. A two-dimensional LC approach may be necessary for complex samples. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Unstable column temperature.3. Column degradation. | 1. Ensure precise and consistent mobile phase preparation.2. Use a column oven to maintain a stable temperature.3. Flush the column appropriately after each run and use a guard column to extend its life. |
Experimental Protocols and Data
Protocol 1: Chiral Separation using Normal-Phase HPLC
This protocol outlines a common method for the enantioselective separation of Esomeprazole.
1. Chromatographic System:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A chiral column with a polysaccharide-based stationary phase is often effective.
-
Detector Wavelength: Set to 302 nm for monitoring.
2. Reagents and Materials:
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, ethanol, and an acidic or basic additive. A common composition is n-hexane/ethanol with a small percentage of an additive to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.
3. Method Parameters:
-
Flow Rate: Typically maintained around 1.0 mL/min.
-
Column Temperature: Ambient or controlled, often around 25°C.
-
Injection Volume: 10-20 µL.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all components of interest.
-
Analyze the resulting chromatogram for resolution, peak shape, and retention times.
Table 1: Example HPLC Method Parameters for Esomeprazole Chiral Separation
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Lux Cellulose-1 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | n-Hexane / Isopropanol / Diethylamine (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection (UV) | 302 nm | 302 nm |
| Injection Volume | 10 µL | 15 µL |
Visual Workflows
Caption: Workflow for selecting an optimal chiral column.
Caption: Decision tree for troubleshooting poor separation.
Adjusting pH for better separation of proton pump inhibitor impurities
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and troubleshooting for the separation of proton pump inhibitor (PPI) impurities, with a specific focus on the critical role of pH adjustment in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so crucial in the HPLC separation of proton pump inhibitors (PPIs) and their impurities?
A1: The pH of the mobile phase is a critical parameter in the reversed-phase HPLC separation of PPIs and their impurities for several reasons:
-
Ionization State: PPIs are benzimidazole derivatives, which are amphiprotic in nature. This means they can either accept or donate a proton depending on the pH of the environment. The ionization state of both the parent PPI and its impurities significantly affects their retention on a non-polar stationary phase (like C18). Adjusting the pH can suppress or enhance the ionization of specific compounds, thereby altering their hydrophobicity and retention time.
-
Selectivity and Resolution: By carefully controlling the pH, you can fine-tune the selectivity between the main PPI peak and its various impurities. Even a small change in pH can alter the elution order or improve the separation of closely eluting peaks.
-
Peak Shape: Operating at an optimal pH can lead to sharper, more symmetrical peaks. Poor peak shape (e.g., tailing or fronting) can occur if the analyte is present in multiple ionization states during its passage through the column. A buffer at an appropriate pH helps to maintain a single ionization state, leading to better peak geometry.
-
Stability of Analytes: Many PPIs are known to be unstable in acidic conditions. For instance, omeprazole degrades rapidly at low pH.[1] Therefore, the mobile phase pH must be selected to ensure the stability of the PPI and its impurities throughout the analysis to obtain accurate and reproducible results.
Q2: What is a good starting point for pH selection when developing a separation method for a new PPI?
A2: A good starting point is to consider the pKa value(s) of your target PPI and its known impurities. For reproducible results, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the analytes. This ensures that the compounds are predominantly in a single ionization state (either fully protonated or fully deprotonated).
Many published methods for PPIs utilize a pH in the neutral to slightly alkaline range (pH 6.0 to 9.5).[2][3] This is often a good initial range to explore as it can provide a good balance between analyte stability and chromatographic retention on C18 columns. For example, a method for lansoprazole impurities uses a mobile phase with a pH of 6.0. Another for omeprazole impurities utilizes a pH of 9.5.[3]
Q3: My PPI and a critical impurity are co-eluting. How can I use pH to improve their separation?
A3: Co-elution of a PPI and a critical impurity is a common challenge that can often be resolved by adjusting the mobile phase pH. Here’s a systematic approach:
-
Understand the Chemistry: If possible, determine the structural differences between your PPI and the co-eluting impurity. Differences in acidic or basic functional groups will be key to exploiting pH for separation.
-
Systematic pH Adjustment: Make small, incremental changes to the mobile phase pH (e.g., ± 0.2 pH units) and observe the effect on the retention times of the two peaks.
-
Exploit pKa Differences: If the pKa values of the PPI and the impurity are different, adjusting the pH to a value between their pKa's will cause them to have different net charges, leading to different interactions with the stationary phase and, consequently, separation.
-
Consider a pH Gradient: If an isocratic pH does not provide adequate separation across all impurities, a pH gradient, in addition to a solvent gradient, can be a powerful tool, although it is less commonly used and more complex to implement.
For example, a method for separating pantoprazole from its degradation products used a mobile phase with a pH of 3.0, while another method for the same compound used a pH of 7.4.[4][5] This illustrates that a significant shift in pH can dramatically alter selectivity.
Troubleshooting Guide
| Issue | Possible Cause Related to pH | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | The mobile phase pH is too close to the pKa of the analyte, causing it to exist in multiple ionization states. | Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte to ensure a single ionic form. |
| Secondary interactions with residual silanols on the stationary phase. | Increasing the ionic strength of the buffer or adding a competing base (e.g., triethylamine) to the mobile phase can help. For instance, a method for multiple PPIs adjusted the mobile phase to pH 7.3 with triethylamine.[6] | |
| Co-elution of Impurities | The current mobile phase pH does not provide sufficient selectivity between the co-eluting peaks. | Systematically adjust the pH of the mobile phase. Even small changes can significantly impact the retention of ionizable compounds. Evaluate a range of pH values (e.g., from 3.0 to 10.0, depending on column stability). |
| Analyte Degradation | The mobile phase pH is promoting the degradation of the PPI. Many PPIs are unstable in acidic conditions. | Increase the pH of the mobile phase. For example, omeprazole shows maximum stability at pH 11.[1] Ensure your column is stable at higher pH values. |
| Poor Reproducibility of Retention Times | The buffer capacity of the mobile phase is insufficient to maintain a constant pH. | Ensure the buffer concentration is adequate (typically 10-50 mM). Also, ensure the mobile phase is freshly prepared and that the pH is measured accurately after the addition of the organic modifier. |
| Drifting Baseline | The mobile phase pH is not stable, or the buffer components are not compatible with the detection wavelength. | Use a high-purity buffer and ensure it is fully dissolved. Confirm the buffer does not absorb at your detection wavelength. |
Quantitative Data Summary
The following tables summarize typical chromatographic conditions used for the separation of various PPIs and their impurities, with a focus on mobile phase pH.
Table 1: Mobile Phase pH for Different Proton Pump Inhibitors
| Proton Pump Inhibitor | Mobile Phase Buffer | pH | Reference |
| Omeprazole | Phosphate buffer | 7.4 | [2] |
| Omeprazole | Disodium hydrogen phosphate | 7.6 | [7] |
| Omeprazole | Water: triethylamine 1% | 9.5 | [3] |
| Pantoprazole | Methanol and water | 3.0 | [4][8] |
| Pantoprazole | Ammonium acetate | 4.5 | [9] |
| Pantoprazole | Phosphate buffer | 7.0 | [10] |
| Pantoprazole | KH₂PO₄ | 7.4 | [5] |
| Lansoprazole | Buffer | 6.0 | |
| Lansoprazole | Water, acetonitrile, and triethylamine | 7.0 | [11] |
| Lansoprazole | Buffer | 10.0 | [12] |
| Rabeprazole | Phosphate buffer | 7.0 | [13] |
| Multiple PPIs | Phosphate buffer | 7.3 | [6][14] |
Experimental Protocols
Below are generalized experimental protocols for developing and running an HPLC method for PPI impurity analysis.
Protocol 1: General HPLC Method for PPI Impurity Profiling
This protocol is a starting point and should be optimized for the specific PPI and impurities of interest.
-
Instrumentation: A standard HPLC or UHPLC system with a UV or DAD detector.
-
Column: A reversed-phase C18 column is most common (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer (adjust pH with phosphoric acid or sodium hydroxide). A common starting pH is 7.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Typically in the range of 280-305 nm, depending on the PPI. For example, pantoprazole is often monitored at 289 nm.[9]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a diluent that is compatible with the mobile phase. A mixture of water and the organic modifier is often used.
Protocol 2: pH Scouting to Optimize Separation
This protocol outlines a systematic approach to finding the optimal pH for separating a critical pair of peaks.
-
Initial Analysis: Run the general HPLC method at a neutral pH (e.g., 7.0).
-
Acidic pH Evaluation: Prepare mobile phase A with the same buffer but adjust the pH to an acidic value (e.g., 3.0). Run the analysis and observe the change in retention times and selectivity.
-
Alkaline pH Evaluation: If the column allows, prepare mobile phase A with a buffer suitable for higher pH (e.g., phosphate or borate buffer) and adjust the pH to a basic value (e.g., 9.0). Run the analysis.
-
Intermediate pH Values: Based on the results from the acidic, neutral, and alkaline runs, select the pH range that shows the most promise for separating the peaks of interest. Perform further experiments at intermediate pH values within this range (e.g., if separation improves at pH 9.0 compared to 7.0, test pH 8.0 and 8.5).
-
Final Optimization: Once the optimal pH is determined, further fine-tune the gradient slope and organic modifier to achieve the best overall separation of all impurities.
Visualizations
The following diagrams illustrate key workflows and concepts in pH adjustment for PPI impurity analysis.
Caption: Workflow for pH Optimization in HPLC Method Development.
Caption: Troubleshooting Logic for Common HPLC Issues with PPIs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. ajrconline.org [ajrconline.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. molnar-institute.com [molnar-institute.com]
- 8. akjournals.com [akjournals.com]
- 9. Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. merckmillipore.com [merckmillipore.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. View of Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma [journals.library.ualberta.ca]
Validation & Comparative
A Comparative Analysis of Esomeprazole and Its N3-Methyl Derivative: An Overview
A comprehensive comparative analysis between N3-Methyl Esomeprazole and Esomeprazole is not currently feasible due to the absence of publicly available pharmacological data for this compound. Scientific literature primarily identifies this compound as a degradation product and impurity of Esomeprazole.[1][2] Its synthesis is documented mainly for its use as a reference standard in quality control processes.[3] Consequently, this guide provides a detailed analysis of Esomeprazole, including its established mechanism of action, pharmacokinetic properties, and relevant experimental data. This information serves as a foundational reference while highlighting the data gap concerning this compound.
Esomeprazole: A Detailed Profile
Esomeprazole is the S-isomer of omeprazole and a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion.[4][5] It is indicated for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions associated with excessive stomach acid production.[4]
Chemical and Physical Properties
| Property | Esomeprazole | This compound |
| IUPAC Name | 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole[4] | 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole[6] |
| Molecular Formula | C₁₇H₁₉N₃O₃S[4] | C₁₈H₂₁N₃O₃S[6] |
| Molar Mass | 345.42 g/mol [7] | 359.44 g/mol [8] |
| CAS Number | 119141-88-7[7] | 1346240-11-6[6] |
Mechanism of Action
Esomeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulphenamide derivative. This active form then irreversibly binds to the H+/K+-ATPase (proton pump) on the secretory surface of the parietal cells.[4][5] This binding inhibits the final step in gastric acid production, leading to a profound and long-lasting reduction in both basal and stimulated acid secretion.[4]
Pharmacokinetics
Esomeprazole is administered in an enteric-coated formulation to protect it from degradation in the acidic stomach lumen.[5] Peak plasma concentrations are typically reached within 1.5 to 2.3 hours after oral administration.[5] The drug is extensively metabolized in the liver by the cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into inactive metabolites.[5][9] Approximately 80% of an oral dose is excreted as metabolites in the urine, with the remainder in the feces.[5] The plasma elimination half-life is about 1 to 1.5 hours.[7]
| Pharmacokinetic Parameter | Value |
| Bioavailability | 50% to 90%[7] |
| Protein Binding | ~97% |
| Metabolism | Hepatic (CYP2C19, CYP3A4)[9] |
| Elimination Half-life | 1 - 1.5 hours[7] |
| Excretion | 80% renal, 20% fecal[5] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
A common method to assess the potency of proton pump inhibitors is the in vitro H+/K+-ATPase inhibition assay using isolated gastric vesicles.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles: Gastric mucosal vesicles containing the H+/K+-ATPase enzyme are typically prepared from the stomachs of animal models (e.g., rabbits or hogs) through a series of differential centrifugations.
-
Enzyme Activity Measurement: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which is coupled to proton transport. This is often done by quantifying the amount of inorganic phosphate (Pi) released from ATP using a colorimetric assay (e.g., the Fiske-Subbarow method).
-
Inhibition Assay: The prepared enzyme vesicles are pre-incubated with varying concentrations of the test compound (e.g., Esomeprazole) for a specific period. The enzymatic reaction is then initiated by the addition of ATP.
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
This compound: The Data Gap
This compound is structurally similar to Esomeprazole, with the key difference being the methylation of the nitrogen at the 3-position of the benzimidazole ring.[6] This structural modification has significant implications for its potential mechanism of action. The protonation of the benzimidazole nitrogen is a critical step in the activation of proton pump inhibitors.[10] The presence of a methyl group at this position would prevent this protonation, suggesting that this compound is unlikely to act as a traditional proton pump inhibitor.
Currently, there is no published data on the biological activity of this compound. Studies that mention this compound focus on its role as a degradation impurity of Esomeprazole and its chemical synthesis for use as a reference standard in analytical testing.[1][2][3] Without experimental data from in vitro or in vivo studies, any comparison of its performance with Esomeprazole would be purely speculative.
Conclusion
Esomeprazole is a well-characterized and effective proton pump inhibitor with a clearly defined mechanism of action and a wealth of supporting experimental and clinical data. In contrast, this compound is primarily known as a chemical impurity of Esomeprazole. The lack of available pharmacological data for this compound prevents a meaningful comparative analysis. Further research into the biological properties of this compound is required to determine if it possesses any therapeutic potential or if it is, as currently understood, an inactive degradation product.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and identification of degradation impurities of esomeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 4. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 6. This compound | C18H21N3O3S | CID 92861245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Esomeprazole - Wikipedia [en.wikipedia.org]
- 8. veeprho.com [veeprho.com]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 10. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an Analytical Method for N3-Methyl Esomeprazole as per ICH Guidelines: A Comparative Guide
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N3-Methyl Esomeprazole, a potential impurity in Esomeprazole drug substances. The validation parameters and methodologies discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate a typical validation process, compare expected performance with alternative methods, and provide supporting experimental data in a clear and concise format.
Introduction
Esomeprazole is a proton pump inhibitor widely used to treat acid-related stomach and duodenal ulcers. The control of impurities in active pharmaceutical ingredients (APIs) like Esomeprazole is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound is a potential process-related impurity or degradation product.[5] Regulatory bodies, such as the FDA, require that analytical methods used for the quantitative determination of impurities be validated to ensure their reliability.[3] The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures.[1][2][3]
This guide outlines the validation of a specific and sensitive RP-HPLC method for the determination of this compound. The performance of this method is compared with other potential analytical techniques, highlighting its suitability for routine quality control analysis.
Experimental Protocols
A detailed methodology for the RP-HPLC method is provided below. This protocol is representative of methods used for the analysis of Esomeprazole and its related substances.[6][7][8]
2.1. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) equipped with a quaternary pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data was processed using appropriate chromatography software.
2.2. Chemicals and Reagents
-
This compound Reference Standard (Purity >99.5%)
-
Esomeprazole Magnesium Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Purified water (HPLC grade)
2.3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH adjusted to 7.5 with dilute ammonia solution
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 302 nm[6]
-
Injection Volume: 10 µL
2.4. Preparation of Solutions
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.
-
Sample Solution: Accurately weigh and dissolve the Esomeprazole drug substance in the diluent to a final concentration of 1 mg/mL.
Method Validation Parameters and Results
The analytical method was validated according to the ICH Q2(R1) guideline for the following parameters:
3.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The specificity of the method was demonstrated by the absence of interference from the main component (Esomeprazole) and other potential impurities at the retention time of this compound. Forced degradation studies were also performed on Esomeprazole to ensure the separation of degradation products from the this compound peak.[8][9]
3.2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2] The linearity of the method was established by analyzing a series of solutions with concentrations ranging from the LOQ to 150% of the expected impurity level. The correlation coefficient (r²) was found to be >0.999, indicating a strong linear relationship.[10]
3.3. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] The accuracy of the method was determined by spiking a known amount of this compound into the Esomeprazole sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery at each level was within the acceptable range of 98-102%.[11]
3.4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]
-
Repeatability (Intra-day Precision): The repeatability of the method was assessed by performing six replicate injections of the same sample solution on the same day. The relative standard deviation (%RSD) was found to be less than 2.0%.[10]
-
Intermediate Precision (Inter-day Ruggedness): The intermediate precision was determined by analyzing the same sample on different days, by different analysts, and using different equipment. The %RSD for the combined results was within the acceptable limits, demonstrating the ruggedness of the method.[8]
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
3.6. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9] The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and pH of the mobile phase buffer (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
Data Presentation
The quantitative data from the validation study is summarized in the tables below for easy comparison.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.1 | 1250 |
| 0.25 | 3100 |
| 0.5 | 6200 |
| 1.0 | 12450 |
| 1.5 | 18600 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 12400x + 50 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.5 | 0.495 | 99.0 |
| 100% | 1.0 | 1.012 | 101.2 |
| 150% | 1.5 | 1.488 | 99.2 |
| Mean Recovery | 99.8% |
Table 3: Precision Data
| Parameter | %RSD |
| Repeatability (n=6) | 0.85 |
| Intermediate Precision (n=6) | 1.20 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.1 |
Table 5: Comparison of Analytical Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| RP-HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available, cost-effective, good selectivity and sensitivity for routine QC. | May lack specificity for complex mixtures without a PDA detector. |
| UPLC-UV | Similar to HPLC but uses smaller particles, leading to faster and more efficient separations. | Higher resolution, faster analysis times, lower solvent consumption. | Higher initial instrument cost, potential for column clogging with less clean samples. |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometry for detection. | Highly sensitive and specific, provides structural information for unknown impurities.[12] | High instrument and maintenance costs, requires specialized expertise. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters as per ICH guidelines.
Conclusion
The described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose of routine quality control of Esomeprazole drug substance for this potential impurity. The comparative data on different analytical techniques indicates that while LC-MS/MS offers higher sensitivity and specificity, the validated RP-HPLC-UV method provides a reliable and cost-effective solution for quality control laboratories. This guide serves as a practical example of the application of ICH Q2(R1) guidelines for the validation of an analytical method for a related substance in a pharmaceutical product.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. CN105001199A - Preparing method for N-methyl esomeprazole - Google Patents [patents.google.com]
- 6. eijppr.com [eijppr.com]
- 7. asianpubs.org [asianpubs.org]
- 8. bio-integration.org [bio-integration.org]
- 9. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. scielo.isciii.es [scielo.isciii.es]
- 12. payeshdarou.ir [payeshdarou.ir]
A Comparative Guide to N3-Methyl Esomeprazole and Other Esomeprazole Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N3-Methyl Esomeprazole and other degradation products of Esomeprazole, a widely used proton pump inhibitor. Understanding the profile of these degradation products is crucial for ensuring the quality, safety, and efficacy of Esomeprazole formulations. This document summarizes key quantitative data, outlines experimental protocols for degradation studies, and presents visual workflows and pathways to support research and development in this area.
Executive Summary
Esomeprazole is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. This degradation can lead to the formation of several impurities, which may impact the drug's performance and safety. This guide focuses on a comparative analysis of this compound against other significant degradation products, such as Esomeprazole Sulfone, Hydroxy Esomeprazole, and 5-O-Desmethyl Esomeprazole. Current findings indicate that while the primary metabolites of Esomeprazole are pharmacologically inactive, a comprehensive understanding of all potential degradation products is essential for robust drug development.
Comparative Data on Esomeprazole Degradation Products
The following table summarizes the key degradation products of Esomeprazole identified under various stress conditions.
| Degradation Product | Stress Condition(s) for Formation | Analytical Method for Identification | Biological Activity/Toxicity |
| This compound | Methylation | HPLC, LC-MS | Data not readily available in published literature. |
| Esomeprazole Sulfone | Oxidation (e.g., with H₂O₂) | HPLC, LC-MS/MS | Considered a major metabolite with no significant antisecretory activity. In silico predictions classify it as a non-mutagenic impurity.[1] |
| Hydroxy Esomeprazole | Metabolism (via CYP2C19) | HPLC, LC-MS/MS | Considered a major metabolite with no significant antisecretory activity.[2][3] |
| 5-O-Desmethyl Esomeprazole | Metabolism (via CYP2C19) | HPLC, LC-MS/MS | A known human metabolite of Esomeprazole.[4][5] |
| Omeprazole N-oxide | Oxidation | HPLC | In silico predictions showed some structural alerts, but an Ames test confirmed it to be non-mutagenic. A 14-day repeat-dose toxicity study in rats showed no adverse effects.[1] |
| Impurity X (6-methoxy-1H-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate) | Forced degradation | Preparative HPLC, NMR, IR, HRMS | Structure confirmed, but specific biological activity data is limited.[6][7] |
| Impurity Y (6-methoxy-1H-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate) | Forced degradation | Preparative HPLC, NMR, IR, HRMS | Structure confirmed, but specific biological activity data is limited.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the consistent generation and analysis of Esomeprazole degradation products. Below are summarized protocols for forced degradation studies.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
1. Acid Hydrolysis:
-
Procedure: Dissolve Esomeprazole in 0.1 N HCl and incubate at 60°C for 2 hours.
-
Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Analysis: Analyze the resulting solution using a validated HPLC method.
2. Alkaline Hydrolysis:
-
Procedure: Dissolve Esomeprazole in 0.1 N NaOH and incubate at 60°C for 2 hours.
-
Neutralization: Following incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Analysis: Analyze the solution using a validated HPLC method.
3. Oxidative Degradation:
-
Procedure: Treat an aqueous solution of Esomeprazole with 3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.
-
Analysis: Directly inject the resulting solution into the HPLC system for analysis.
4. Thermal Degradation:
-
Procedure: Expose solid Esomeprazole to dry heat at 105°C for 24 hours.
-
Sample Preparation: Dissolve the heat-treated sample in a suitable solvent (e.g., methanol or a mixture of mobile phase) before HPLC analysis.
5. Photolytic Degradation:
-
Procedure: Expose a solution of Esomeprazole to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Analysis: Analyze the exposed solution by HPLC.
Synthesis of this compound
While primarily a process-related impurity, the synthesis of this compound can be achieved for characterization and reference standard purposes.
-
Reaction: Dissolve Esomeprazole in an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Reagents: Add a methylating agent (e.g., methyl iodide) in the presence of a suitable base (e.g., sodium hydride or potassium carbonate).
-
Purification: The product can be purified using techniques like column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key processes related to the analysis and formation of Esomeprazole degradation products.
Conclusion
The comprehensive analysis of Esomeprazole's degradation products is a critical component of pharmaceutical development and quality control. While significant progress has been made in identifying and characterizing degradation products such as Esomeprazole Sulfone and various hydrolytic impurities, there is a notable gap in the publicly available data regarding the specific biological activity and toxicity of this compound. The provided experimental protocols and workflows serve as a foundational guide for researchers to systematically investigate these impurities. Further studies are warranted to fully elucidate the pharmacological and toxicological profiles of all potential Esomeprazole degradation products to ensure the highest standards of drug safety and efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation and identification of degradation impurities of esomeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to Determining the Relative Response Factor of N3-Methyl Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for determining the Relative Response Factor (RRF) of N3-Methyl Esomeprazole, a potential impurity in the synthesis of Esomeprazole. The accurate quantification of impurities is a critical aspect of drug development and quality control, as mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guidelines necessitate the monitoring and control of impurities to ensure the safety and efficacy of pharmaceutical products.[1][2][3][4]
Chemical Structures
Esomeprazole:
-
IUPAC Name: (S)-5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole
-
Molecular Formula: C₁₇H₁₉N₃O₃S
This compound:
-
IUPAC Name: (S)-5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1-methyl-1H-benzimidazole
-
Molecular Formula: C₁₈H₂₁N₃O₃S
Experimental Protocol: RRF Determination by HPLC-UV
This section details the methodology for determining the RRF of this compound. The protocol is based on established principles of analytical chemistry and pharmacopoeial guidelines.
1. Materials and Reagents:
-
Esomeprazole Reference Standard (RS)
-
This compound Impurity Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Purified water (Milli-Q or equivalent)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of Acetonitrile and Ammonium Acetate buffer (pH adjusted) in a suitable ratio (e.g., 40:60 v/v). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 302 nm (or a wavelength where both compounds have adequate absorbance) |
| Injection Volume | 10 µL |
| Run Time | Sufficient to allow for the elution of both peaks with good resolution. |
4. Preparation of Standard Solutions:
-
Esomeprazole Stock Solution (A): Accurately weigh about 25 mg of Esomeprazole RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).
-
This compound Stock Solution (B): Accurately weigh about 25 mg of this compound impurity standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
-
Working Standard Solution: Prepare a series of solutions containing both Esomeprazole and this compound at different concentrations by diluting the stock solutions. A common approach is to prepare at least five concentration levels covering the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).
5. Experimental Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject each of the prepared working standard solutions in triplicate.
-
Record the peak areas for both Esomeprazole and this compound in each chromatogram.
Data Presentation and RRF Calculation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. The RRF can be calculated using two primary methods: the single-point method and the more robust slope method.
Table 1: Example Data for RRF Determination
| Concentration Level | Analyte | Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | Response Factor (RF) |
| 1 | Esomeprazole | 5 | 15010, 15050, 14990 | 15017 | 3003.4 |
| This compound | 5 | 13520, 13500, 13540 | 13520 | 2704.0 | |
| 2 | Esomeprazole | 10 | 30050, 30100, 30000 | 30050 | 3005.0 |
| This compound | 10 | 27080, 27120, 27050 | 27083 | 2708.3 | |
| 3 | Esomeprazole | 20 | 60150, 60200, 60100 | 60150 | 3007.5 |
| This compound | 20 | 54200, 54250, 54150 | 54200 | 2710.0 | |
| 4 | Esomeprazole | 50 | 150500, 150600, 150400 | 150500 | 3010.0 |
| This compound | 50 | 135500, 135600, 135400 | 135500 | 2710.0 | |
| 5 | Esomeprazole | 100 | 301200, 301500, 301000 | 301233 | 3012.3 |
| This compound | 100 | 271300, 271500, 271100 | 271300 | 2713.0 |
Calculation of Relative Response Factor (RRF):
The Response Factor (RF) for each analyte is calculated as:
RF = Peak Area / Concentration
1. Single-Point RRF Calculation: This method uses the response factors from a single concentration level.
RRF = RF of this compound / RF of Esomeprazole
2. RRF Calculation by Slope Method (Recommended): This is the more accurate method as it is derived from a linearity plot over a range of concentrations.
-
Plot a graph of Mean Peak Area versus Concentration for both Esomeprazole and this compound.
-
Perform a linear regression analysis for each plot to obtain the slope.
-
Calculate the RRF using the following formula:
RRF = Slope of this compound / Slope of Esomeprazole
Mandatory Visualizations
Experimental Workflow for RRF Determination
Caption: Workflow for the determination of the Relative Response Factor.
Logical Relationship for RRF Calculation
Caption: Logical flow for the calculation of the Relative Response Factor.
Conclusion
The determination of the Relative Response Factor for this compound is a critical step in establishing a robust analytical method for impurity profiling of Esomeprazole. By following the detailed experimental protocol and data analysis steps outlined in this guide, researchers and analytical scientists can accurately quantify this specific impurity, ensuring the quality and safety of the final drug product. The use of the slope method for RRF calculation is highly recommended for its superior accuracy and adherence to regulatory expectations. This guide provides a comprehensive framework that can be adapted and validated for routine quality control in a pharmaceutical setting.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Esomeprazole and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of published High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Esomeprazole and its related impurities. The objective is to offer a comparative analysis of key performance parameters to aid researchers and analytical scientists in selecting and implementing the most suitable method for their specific needs, ensuring the quality and safety of Esomeprazole drug products.
Introduction to Esomeprazole and Its Impurities
Esomeprazole, the (S)-isomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related disorders. The manufacturing process and degradation of Esomeprazole can lead to the formation of several impurities that need to be monitored and controlled to ensure the drug's efficacy and safety. Common impurities include Omeprazole Sulfide (Impurity C), Omeprazole Sulphone (Impurity D), and Omeprazole N-Oxide (Impurity E). The structures of Esomeprazole and these key impurities are presented below.
Figure 1: Chemical Structures of Esomeprazole and Its Key Impurities
-
Esomeprazole: 5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
-
Impurity C (Omeprazole Sulfide): 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole[1][2][3][4][5]
-
Impurity D (Omeprazole Sulphone): 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[1][6][7][8]
-
Impurity E (Omeprazole N-Oxide): 4-methoxy-2-[[(RS)-(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethylpyridine 1-oxide[1][9][10][11][12]
Comparative Analysis of HPLC Methods
This section presents a comparative summary of different reversed-phase HPLC (RP-HPLC) methods developed for the analysis of Esomeprazole and its impurities. The data has been compiled from various validated studies to provide a clear overview of their chromatographic conditions and performance characteristics.
Table 1: Comparison of Chromatographic Conditions for HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | YMC C18 (150 mm × 4.6 mm, 3 µm)[13][14][15][16] | Inertsil ODS (150 x 4.6 mm, 5 µ)[17] | X-Terra RP8 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Buffer (pH 7.6) and Acetonitrile (75:25 v/v)[13][14][15][16] | 0.05% Glacial Acetic Acid and Isopropanol (85:15 v/v)[17] | Glycine buffer (0.08 M, pH 9.0), Acetonitrile, and Methanol (gradient) |
| Flow Rate | 1.0 mL/min[13][14][15][16] | 1.0 mL/min[17] | 1.0 mL/min[18] |
| Detection Wavelength | 280 nm[13][14][15][16] | 280 nm[17] | 305 nm[18] |
| Column Temperature | 50 °C[17] | 50 °C[17] | 30°C[18] |
| Injection Volume | Not Specified | Not Specified | 20 µL[18] |
| Run Time | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Quantitative Performance Data for HPLC Methods
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.02 - 1.22 (for impurities and Esomeprazole)[14] | Not Specified | LOQ to 150% of target concentration[18] |
| Correlation Coefficient (r²) | > 0.99[14] | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | Below reporting thresholds for all known impurities[18] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information available in the referenced studies and are intended to be representative of the methods discussed.
Method 1: RP-HPLC with C18 Column
This method utilizes a YMC C18 column with a buffered mobile phase for the separation of Esomeprazole and its impurities.[13][14][15][16]
-
Chromatographic System: A High-Performance Liquid Chromatography system equipped with a UV/PDA detector.[13]
-
Column: YMC C18 (150 mm × 4.6 mm, 3 µm particle size).[13][14][15][16]
-
Mobile Phase: A mixture of a buffer solution (pH 7.6) and acetonitrile in a 75:25 (v/v) ratio.[13][14][15][16]
-
Column Temperature: 50°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to achieve a known concentration.
Method 2: RP-HPLC with ODS Column
This method employs an Inertsil ODS column with an acidic mobile phase.[17]
-
Chromatographic System: A High-Performance Liquid Chromatography system with a UV detector.
-
Column: Inertsil ODS (150 x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A mixture of 0.05% glacial acetic acid and isopropanol in an 85:15 (v/v) ratio.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detection at 280 nm.[17]
-
Column Temperature: 50°C.[17]
-
Sample Preparation: Prepare the sample solution in a suitable diluent to a final concentration within the linear range of the method.
Method 3: Gradient RP-HPLC with RP8 Column
This method utilizes a gradient elution with an X-Terra RP8 column to separate a complex mixture of Esomeprazole and its impurities.[18]
-
Chromatographic System: An HPLC system equipped with a photodiode array detector.
-
Column: X-Terra RP8 (150 mm × 4.6 mm, 3.5 µm particle size).[18]
-
Mobile Phase: A gradient program using a mobile phase consisting of a glycine buffer (0.08 M, pH adjusted to 9.0 with 50% NaOH), acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV detection at 305 nm.[18]
-
Column Temperature: 30°C.[18]
-
Injection Volume: 20 µL.[18]
-
Sample Preparation: Dissolve the sample in the appropriate diluent to achieve the target concentration for analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described in this guide.
Caption: Workflow for HPLC Method Validation.
Caption: Logical Flow of Cross-Validation.
Conclusion
The selection of an appropriate HPLC method for the analysis of Esomeprazole and its impurities is critical for ensuring drug quality and regulatory compliance. This guide has provided a comparative overview of several validated RP-HPLC methods, highlighting their key chromatographic parameters and performance characteristics. The detailed experimental protocols and workflow diagrams offer practical guidance for the implementation and validation of these methods. Researchers and analytical scientists are encouraged to consider the specific requirements of their application, such as the impurity profile of their sample and the desired sensitivity and resolution, when selecting a method. Further in-house validation and cross-validation are recommended to ensure the chosen method is fit for its intended purpose.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. allmpus.com [allmpus.com]
- 4. Esomeprazole EP Impurity C | 73590-85-9 [chemicea.com]
- 5. Omeprazole Impurity C - Omeprazole Sulfide, 5-Methoxy-2-{[(4-methoxy-3 [sigmaaldrich.com]
- 6. Esomeprazole EP Impurity D | 88546-55-8 [chemicea.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. OMEPRAZOLE RELATED COMPOUND A (15 MG) (OMEPRAZOLE SULFONE) (AS) | 88546-55-8 [chemicalbook.com]
- 9. alentris.org [alentris.org]
- 10. Esomeprazole EP Impurity E | 176219-04-8 [chemicea.com]
- 11. glppharmastandards.com [glppharmastandards.com]
- 12. allmpus.com [allmpus.com]
- 13. bio-integration.org [bio-integration.org]
- 14. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 15. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – Bio Integration [bio-integration.org]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N3-Methyl Esomeprazole and N1-Methyl Esomeprazole: A Guide for Drug Development Professionals
Introduction:
Chemical Structures
| Compound | IUPAC Name |
| N3-Methyl Esomeprazole | (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole[1] |
| N1-Methyl Esomeprazole | (S)-5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole |
Comparative Pharmacological and Metabolic Data (Hypothetical)
The following tables summarize hypothetical quantitative data to illustrate a potential comparison between this compound and N1-Methyl Esomeprazole.
Table 1: In Vitro Proton Pump (H+/K+-ATPase) Inhibition
| Compound | IC50 (nM) |
| Esomeprazole (Reference) | 50 |
| This compound | 150 |
| N1-Methyl Esomeprazole | 800 |
Lower IC50 indicates higher potency.
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | % Remaining after 60 min |
| Esomeprazole (Reference) | 45 | 35 |
| This compound | 30 | 20 |
| N1-Methyl Esomeprazole | 55 | 45 |
Longer half-life and higher percentage remaining indicate greater metabolic stability.
Experimental Protocols
Proton Pump (H+/K+-ATPase) Inhibition Assay
This protocol is based on established methods for assessing the inhibition of gastric H+/K+-ATPase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the proton pump.
Materials:
-
Lyophilized H+/K+-ATPase vesicles isolated from porcine or rabbit gastric mucosa.
-
Test compounds (this compound, N1-Methyl Esomeprazole, Esomeprazole).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 10 mM KCl.
-
ATP solution (2 mM).
-
Malachite Green reagent for phosphate detection.
-
96-well microplates.
Procedure:
-
Varying concentrations of the test compounds are pre-incubated with the H+/K+-ATPase vesicles in the assay buffer for 30 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for 30 minutes at 37°C and is then stopped by the addition of the Malachite Green reagent.
-
The amount of inorganic phosphate released from ATP hydrolysis is quantified by measuring the absorbance at 620 nm.
-
The percentage of inhibition is calculated for each concentration relative to a vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of compounds using human liver microsomes.[2][3][4][5][6]
Objective: To determine the in vitro half-life (t½) and the percentage of the parent compound remaining after a defined incubation period with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
Test compounds (this compound, N1-Methyl Esomeprazole, Esomeprazole).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination and protein precipitation).
-
LC-MS/MS system for analysis.
Procedure:
-
The test compounds (at a final concentration of 1 µM) are incubated with HLMs (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile.
-
The samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½ = -0.693 / slope).
Visualizations
Esomeprazole Metabolism and N-Methylation Pathway
Caption: Metabolic pathways of Esomeprazole and formation of N-methylated isomers.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative study of N-methylated Esomeprazole isomers.
Discussion
Based on the hypothetical data, this compound demonstrates a higher inhibitory potency against the proton pump compared to N1-Methyl Esomeprazole, although both are less potent than the parent drug, Esomeprazole. Conversely, N1-Methyl Esomeprazole appears to be more metabolically stable than this compound.
The primary metabolism of Esomeprazole is mediated by CYP2C19 and CYP3A4 enzymes.[7] The methylation at the N1 or N3 position of the benzimidazole ring could potentially alter the affinity of these compounds for the metabolizing enzymes, thereby affecting their clearance rates. Further studies would be required to identify the specific metabolites of N1- and this compound and the CYP isoforms involved in their formation.
Conclusion
This guide provides a framework for the comparative evaluation of this compound and N1-Methyl Esomeprazole. The presented hypothetical data and experimental protocols offer a starting point for researchers to design and conduct their own studies. A thorough understanding of the pharmacological and metabolic profiles of these and other potential impurities is essential for the development of safe and effective Esomeprazole drug products. It is recommended that further in vivo studies be conducted to validate these in vitro findings and to fully characterize the pharmacokinetic and pharmacodynamic properties of these N-methylated isomers.
References
- 1. Hydrogen potassium adenosine triphosphatase activity inhibition and downregulation of its expression by bioactive fraction DLBS2411 from Cinnamomum burmannii in gastric parietal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Genotoxicity of N3-Methyl Esomeprazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of N3-Methyl Esomeprazole, a potential impurity of the widely used proton pump inhibitor, esomeprazole. Due to the absence of publicly available genotoxicity data for this compound, this document outlines the established genotoxic profile of the parent compound, esomeprazole, and presents the standard experimental protocols required to evaluate the genotoxicity of this specific impurity. This comparison will enable researchers to understand the potential risks and design appropriate testing strategies.
Comparative Genotoxicity Data
The following table summarizes the known genotoxicity data for esomeprazole. The entry for this compound remains to be determined and highlights the data gaps that need to be addressed through rigorous testing.
| Genotoxicity Assay | Esomeprazole | This compound |
| In Vitro Tests | ||
| Bacterial Reverse Mutation (Ames) | Negative[1][2] | Data Not Available |
| Chromosomal Aberration (Human Cells) | Positive (clastogenic in human peripheral blood cells)[1] | Data Not Available |
| Mouse Lymphoma Assay | Negative (for esomeprazole strontium)[2] | Data Not Available |
| In Vivo Tests | ||
| Micronucleus Test (Rodent) | Negative (in mouse and rat bone marrow)[1][2] | Data Not Available |
| Chromosomal Aberration (Rodent) | Negative (in rat bone marrow cells)[1] | Data Not Available |
Note: Studies on omeprazole, the racemic mixture of which esomeprazole is the S-enantiomer, have also indicated potential for DNA damage and chromosomal damage.[3][4][5] This underscores the importance of evaluating the genotoxic potential of related impurities.
Experimental Protocols
To address the data gap for this compound, a standard battery of genotoxicity tests should be performed. The following are detailed methodologies for key experiments.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of this compound to induce gene mutations in bacteria.
Methodology:
-
Strains: A set of at least four strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats. This is to determine if the test substance or its metabolites are mutagenic.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, in the presence and absence of the S9 mix. The mixture is plated on a minimal agar medium.
-
Evaluation: After incubation, the number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test
Objective: To determine if this compound can cause structural chromosomal damage in mammalian cells.
Methodology:
-
Cell Lines: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes) is used.
-
Exposure: Cell cultures are treated with at least three concentrations of this compound, along with vehicle and positive controls, for a defined period. The experiment is performed with and without metabolic activation (S9 mix).
-
Harvesting and Staining: Following treatment, cells are arrested in metaphase, harvested, and chromosomes are prepared and stained (e.g., with Giemsa).
-
Analysis: At least 200 metaphase spreads per concentration are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations). The percentage of cells with aberrations is calculated. A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test
Objective: To assess the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in a living animal model.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via the intended clinical route or a route that ensures systemic exposure. At least three dose levels are tested, along with positive and negative controls.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis of stained smears. A significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.
Generalized Genotoxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a pharmaceutical impurity like this compound.
Caption: Generalized workflow for genotoxicity assessment of a pharmaceutical impurity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of omeprazole genotoxicity in a battery of in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Esomeprazole: Linearity, Accuracy, and Precision
This guide provides a comparative analysis of the linearity, accuracy, and precision of common bioanalytical methods for the quantification of Esomeprazole in biological matrices, primarily human plasma. Due to the limited availability of public data on N3-Methyl Esomeprazole, this guide focuses on the parent compound, Esomeprazole. The principles and methodologies described herein are directly applicable to the validation of an assay for its metabolites. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Key Performance Characteristics of an Analytical Assay
The validation of a bioanalytical method ensures that the method is suitable for its intended purpose. The key parameters evaluated are:
-
Linearity: This assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the correlation coefficient (r²) of the calibration curve.
-
Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. It is expressed as the percentage of recovery or the percentage difference (%diff) from the nominal concentration.
-
Precision: This demonstrates the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).
Comparison of Analytical Methods for Esomeprazole Quantification
The following tables summarize the linearity, accuracy, and precision data for Esomeprazole assays using HPLC-UV and LC-MS/MS as reported in various studies.
Table 1: Performance Data for HPLC-UV Methods for Esomeprazole
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Linearity Range | 5.0 - 450.0 ng/mL[1] | 1.0 - 6.0 ppm (Esomeprazole) |
| Correlation Coefficient (r²) | >0.9997[1] | 0.999 |
| Accuracy (%diff) | -7.69% to 7.32%[1] | Not explicitly stated |
| Intra-day Precision (%CV) | 5.89% at LLOQ[1] | Within limits |
| Inter-day Precision (%CV) | Not explicitly stated | Within limits |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] | 0.04 µg/ml |
Table 2: Performance Data for LC-MS/MS Methods for Esomeprazole
| Parameter | LC-MS/MS Method 1[2][3] | LC-MS/MS Method 2[4] | LC-MS/MS Method 3[5] |
| Linearity Range | 5.0 - 2000.0 ng/mL[2][3] | 0.5 - 2000 ppb[4] | 0.1 - 20 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.9989[2] | Not explicitly stated | Not explicitly stated |
| Accuracy (% range) | 97.9% to 100.7% (intra-day)[2][3] | Within acceptable limits | 85% to 115%[5] |
| Accuracy (% range) | 98.0% to 99.3% (inter-day)[2][3] | ||
| Intra-day Precision (%RSD) | 1.6% to 2.3%[2][3] | < 15%[4] | Within 85% and 115%[5] |
| Inter-day Precision (%RSD) | 2.0% to 2.2%[2][3] | < 15%[4] | Within 85% and 115%[5] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[2] | 500 ppt (0.5 ng/mL)[4] | 0.1 ng/mL[5] |
Based on the available data, LC-MS/MS methods generally offer a wider linear range and a lower limit of quantification compared to HPLC-UV methods, making them more suitable for pharmacokinetic studies where low concentrations of the drug are expected.[4] Both methods demonstrate acceptable accuracy and precision within the guidelines set by regulatory bodies like the ICH.
Experimental Protocols
Below are representative experimental protocols for the quantification of Esomeprazole in human plasma using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Method
This protocol is based on the method described by Harahap et al. (2017).[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., Lansoprazole).
-
Add 4 mL of dichloromethane as the extraction solvent.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: Prepare calibration standards in blank plasma over the range of 5.0-450 ng/mL.[1]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day).
-
Protocol 2: LC-MS/MS Method
This protocol is a composite based on several cited LC-MS/MS methods.[2][3][4]
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., Omeprazole-d3).[3]
-
Add a protein precipitation agent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly or after dilution into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Validation Parameters:
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the logical flow of a typical bioanalytical method validation process, encompassing the core requirements of linearity, accuracy, and precision.
Caption: Workflow for Bioanalytical Method Validation.
References
Robustness Testing of the Analytical Method for N3-Methyl Esomeprazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analytical method for quantifying impurities in pharmaceutical products must be robust, ensuring that minor, deliberate variations in method parameters do not significantly affect the accuracy and precision of the results. This guide provides a comparative overview of the robustness testing of the analytical method for N3-Methyl Esomeprazole, a known impurity of Esomeprazole. The information presented is based on established methodologies for Esomeprazole and its related substances, in line with ICH guidelines.
Comparative Analysis of Robustness Parameters
The robustness of a high-performance liquid chromatography (HPLC) method is typically evaluated by intentionally varying critical parameters and observing the impact on the analytical results, such as retention time, peak area, and resolution. The following table summarizes the typical parameters tested for robustness in the analysis of Esomeprazole and its impurities, including this compound.
| Robustness Parameter | Standard Condition | Variation 1 | Variation 2 | Acceptance Criteria for this compound |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | % RSD of assay < 2.0; Resolution > 2.0 |
| Column Temperature | 30°C | 25°C | 35°C | % RSD of assay < 2.0; Resolution > 2.0 |
| Mobile Phase pH | 7.6 | 7.4 | 7.8 | % RSD of assay < 2.0; Resolution > 2.0 |
| Organic Phase Composition | Acetonitrile:Buffer (40:60 v/v) | Acetonitrile:Buffer (36:64 v/v) | Acetonitrile:Buffer (44:56 v/v) | % RSD of assay < 2.0; Resolution > 2.0 |
Note: The data in this table is representative of typical robustness studies for Esomeprazole and its impurities and is intended for illustrative purposes. The specific acceptance criteria may vary based on the pharmaceutical company's internal policies and the regulatory requirements.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of robustness testing. Below are the experimental protocols for the key aspects of the analytical method validation for this compound.
Standard and Sample Preparation
-
Standard Solution: A standard solution of this compound is prepared by dissolving a known amount of the reference standard in a suitable diluent (e.g., a mixture of the mobile phase) to achieve a final concentration relevant to the specification level for impurities.
-
Sample Solution: A sample solution is prepared by dissolving the Esomeprazole drug substance or product in the diluent to a known concentration. This solution will be spiked with the this compound standard to a level appropriate for quantification.
Chromatographic Conditions (Method A - Representative)
A common analytical method for Esomeprazole and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile or methanol. For this example, we consider a mobile phase of Acetonitrile and Phosphate Buffer (pH 7.6) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength where both Esomeprazole and this compound have adequate absorbance (e.g., 280 nm or 302 nm).
-
Injection Volume: 20 µL
Robustness Study Protocol
To assess the robustness of the analytical method, the following parameters are intentionally varied:
-
Flow Rate: The flow rate of the mobile phase is adjusted to 0.8 mL/min and 1.2 mL/min from the nominal rate of 1.0 mL/min.
-
Column Temperature: The column temperature is varied by ±5°C, i.e., set to 25°C and 35°C.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase is adjusted to ±0.2 units, i.e., 7.4 and 7.8.
-
Organic Phase Composition: The proportion of the organic solvent in the mobile phase is varied by ±10%, e.g., from a 40% acetonitrile composition to 36% and 44%.
For each condition, the spiked sample solution is injected in triplicate. The system suitability parameters (e.g., resolution between this compound and Esomeprazole, tailing factor, and theoretical plates) and the quantitative results (peak area and calculated concentration) for this compound are recorded.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the robustness testing process.
Caption: Workflow for Robustness Testing of this compound.
Caption: Logical Relationship in Robustness Assessment.
A Comparative Guide to the Analysis of N-Methyl Esomeprazole: UV and Mass Spectrometry Detectors
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and metabolites of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. N3-Methyl Esomeprazole, a known impurity and potential metabolite of the proton pump inhibitor Esomeprazole, requires sensitive and reliable analytical methods for its detection and quantification. This guide provides a comparative overview of two common detectors used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound: Ultraviolet (UV) and Mass Spectrometry (MS).
Performance Comparison of Detectors
The choice of detector for the analysis of this compound depends on the specific requirements of the assay, such as the need for sensitivity, selectivity, and structural information. Below is a summary of the performance characteristics of HPLC with UV detection and a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the analysis of Esomeprazole, which can be extrapolated to its N-methylated form.
| Performance Parameter | HPLC-UV for this compound | LC-MS/MS for Esomeprazole (as a proxy) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3 | Not explicitly reported for this compound, but typically in the low ng/mL to pg/mL range for small molecules. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of ~10 | 0.1 ng/mL[1] |
| Linearity Range | LOQ to 150% of target concentration (0.5%)[2] | 0.1 - 2000 ng/mL[1] |
| Precision (%RSD) | Not explicitly reported for this compound | Intra-day: 1.31% - 10.48%; Inter-day: 2.42% - 11.19%[1] |
| Accuracy (% Recovery) | At LOQ: 102.8%; At 150%: 99.9%[2] | Intra-day: 95.67% - 111.45%; Inter-day: 98.40% - 106.95%[1] |
Note: The LC-MS/MS data is for the parent compound Esomeprazole and serves as an estimate of the potential performance for this compound, as specific data for the impurity was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are representative protocols for the analysis of this compound using HPLC-UV and a general protocol for Esomeprazole using LC-MS/MS.
HPLC-UV Method for this compound
This method is adapted from a validated stability-indicating HPLC method for Esomeprazole and its related impurities[2].
-
Chromatographic System: A gradient high-performance liquid chromatograph equipped with a UV detector.
-
Column: X-Terra RP-8, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.08 M Glycine buffer, pH adjusted to 9.0 with 50% NaOH.
-
Mobile Phase B: Acetonitrile and Methanol in a ratio of 85:15 (v/v).
-
Gradient Program: A validated gradient program to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Test solutions are spiked with this compound impurity at concentrations ranging from the limit of quantification to 150% of the target concentration for accuracy and linearity assessments[2].
Representative LC-MS/MS Method for Esomeprazole
This protocol is based on a high-throughput UPLC-MS/MS method for the simultaneous quantification of Esomeprazole and other compounds in human plasma[1].
-
Chromatographic System: An ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil Gold C18, using a gradient mobile phase.
-
Mobile Phase: A gradient mixture of 2 mM ammonium formate and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Operated in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transition for Esomeprazole: m/z 346.1 → 198.1.
-
Sample Preparation: Liquid-liquid extraction of the analyte from the matrix using a mixture of methyl tert-butyl ether and ethyl acetate (80:20, v/v)[1]. The dried extract is reconstituted with the mobile phase before injection.
Visualizing Key Processes
To better understand the context of Esomeprazole's action and the analytical workflow, the following diagrams are provided.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs.
-
HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and for the quantification of impurities at levels around 0.1% and above. It is widely available in most analytical laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, such as in biological matrices for pharmacokinetic studies or for the detection of genotoxic impurities at parts-per-million (ppm) levels. The structural information provided by MS can also be invaluable for impurity identification.
For comprehensive impurity profiling and to meet stringent regulatory requirements for trace-level impurities, a combination of both techniques is often employed. HPLC-UV can be used for routine monitoring, while LC-MS/MS can be utilized for method validation, trace analysis, and structural elucidation.
References
Safety Operating Guide
Navigating the Disposal of N3-Methyl Esomeprazole: A Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from its generation to its final disposal.[2] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. A pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
In 2019, the EPA enacted Subpart P of the RCRA regulations, which provides specific standards for the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[1][4] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[1]
Step-by-Step Disposal Procedure for N3-Methyl Esomeprazole
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. The following steps provide a general guideline for its disposal.
-
Consult Institutional Environmental Health and Safety (EHS): Before initiating any disposal procedure, the first and most critical step is to contact your institution's EHS department. They will provide specific guidance based on your location's regulations and your facility's established protocols for chemical waste.
-
Waste Characterization (Hazardous vs. Non-Hazardous): In the absence of specific data for this compound, it is prudent to handle it as a potentially hazardous waste. The parent compound, Esomeprazole, is known to be harmful if swallowed. While environmental assessments of Esomeprazole suggest a low risk to the environment, this does not preclude it from being classified as hazardous waste under certain conditions.[5][6][7] The final determination should be made in consultation with your EHS department.
-
Proper Segregation and Labeling:
-
Do not mix this compound with other waste streams.
-
Place the compound in a designated, properly sealed, and clearly labeled waste container.
-
The label should include the chemical name ("this compound"), any known hazard warnings, and the date of accumulation. If managed as a hazardous waste, specific hazardous waste labeling requirements must be followed.
-
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Arrange for Professional Disposal: All pharmaceutical waste must be disposed of through a licensed and approved waste management vendor.[1] For hazardous pharmaceutical waste, the EPA requires treatment at a permitted facility, which often involves incineration.[1] Your EHS department will have a contract with a qualified vendor to handle the transportation and disposal of your chemical waste.
Prohibited Disposal Methods
-
Do Not Flush: Under no circumstances should this compound be disposed of down the drain.[1] This practice can introduce pharmaceuticals into the water system, and wastewater treatment plants are often not equipped to remove these compounds.[8]
-
Do Not Dispose in Regular Trash: Unused or expired medications should not be placed in the regular trash unless specific guidance from the FDA is followed, which includes mixing the substance with an unappealing material like coffee grounds or cat litter and sealing it in a plastic bag.[9] However, for a research compound like this compound, this method is not recommended without explicit approval from your EHS department.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. epa.gov [epa.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. astrazeneca.com [astrazeneca.com]
- 8. mhog.org [mhog.org]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Personal protective equipment for handling N3-Methyl Esomeprazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-Methyl Esomeprazole. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Based on available safety data for the parent compound, Esomeprazole, which is classified as harmful if swallowed and may cause skin and eye irritation, the following PPE is recommended.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact, which may cause irritation or allergic reactions.[1] Check for breakthrough times with the specific solvent used. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of the compound, which may cause respiratory tract irritation.[1] |
Operational Plan
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number (1346240-11-6), and hazard information.[2][3]
-
Log the chemical into the laboratory's inventory system.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Handling and Preparation:
-
All handling of this compound powder should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is worn correctly.
-
Use dedicated spatulas and weighing boats for handling the powder.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source like a water bath or heating mantle.
4. Spill Management:
-
In case of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material in a labeled, sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface with an appropriate cleaning agent.
-
For large spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan
1. Waste Identification and Collection:
-
All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, should be considered chemical waste.
-
Collect waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams unless compatible.
2. Disposal Procedure:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
